molecular formula C8H7ClO3 B1355236 2-Chloro-3-methoxybenzoic acid CAS No. 33234-36-5

2-Chloro-3-methoxybenzoic acid

Cat. No.: B1355236
CAS No.: 33234-36-5
M. Wt: 186.59 g/mol
InChI Key: VIUDWLLKFANPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUDWLLKFANPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584732
Record name 2-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33234-36-5
Record name 2-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 2-Chloro-3-methoxybenzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details established synthetic routes for 2-chloro-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound is a substituted benzoic acid derivative of significant interest in medicinal chemistry and materials science. Its synthesis can be approached through several strategic pathways, primarily involving the sequential introduction of the chloro, methoxy, and carboxylic acid functionalities onto a benzene ring. This guide will focus on two primary, well-documented synthetic routes, providing detailed experimental procedures and associated data.

Synthetic Pathway Overview

Two principal synthetic strategies for the preparation of this compound are outlined below. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

  • Route 1: Grignard Carboxylation of a Chlorinated Anisole Derivative. This pathway commences with the methoxylation of a dichlorotoluene precursor, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.

  • Route 2: Chlorination and Methylation of a Hydroxybenzoic Acid Precursor. This approach begins with the selective chlorination of 3-hydroxybenzoic acid, followed by the methylation of the resulting 2-chloro-3-hydroxybenzoic acid to yield the final product.

The logical workflow for selecting a synthetic route is presented below.

Synthetic Route Selection start Starting Material Availability dichlorotoluene 2,6-Dichlorotoluene start->dichlorotoluene Available hydroxybenzoic 3-Hydroxybenzoic Acid start->hydroxybenzoic Available route1 Route 1: Grignard Carboxylation dichlorotoluene->route1 route2 Route 2: Chlorination & Methylation hydroxybenzoic->route2 product This compound route1->product route2->product

Caption: Decision workflow for selecting a synthetic route based on starting material availability.

Route 1: Grignard Carboxylation of 2-Methyl-3-chloroanisole

This synthetic route involves two key transformations: the nucleophilic substitution of a chlorine atom with a methoxy group, followed by a Grignard reaction and carboxylation. A detailed experimental protocol derived from patent literature is provided below.[1]

Experimental Protocol

Step 1: Synthesis of 2-Methyl-3-chloroanisole from 2,6-Dichlorotoluene

  • To a reaction vessel, add sodium methoxide solution, 2,6-dichlorotoluene, dimethylformamide (DMF), and a cuprous salt catalyst.

  • Heat the mixture with stirring to a temperature between 80°C and 150°C.

  • Maintain the reaction at this temperature until the consumption of 2,6-dichlorotoluene is complete (monitored by a suitable analytical technique such as GC or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • The filtrate is subjected to distillation under reduced pressure to remove DMF, yielding 2-methyl-3-chloroanisole.

Step 2: Synthesis of this compound via Grignard Reaction

  • In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge tetrahydrofuran (THF) and magnesium turnings.

  • Add a small amount of an initiator, such as bromoethane, and a small volume of the 2-methyl-3-chloroanisole prepared in Step 1 to initiate the Grignard reagent formation.

  • Once the reaction begins (indicated by a gentle reflux or color change), add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40°C and 60°C.

  • After the addition is complete, continue to stir the reaction mixture for 1.5 to 2.5 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to a temperature between -15°C and 5°C.

  • Introduce solid carbon dioxide (dry ice) in portions, ensuring the temperature does not exceed 20°C.

  • After the addition of dry ice is complete, allow the mixture to stir for an additional 2 to 4 hours while warming to room temperature.

  • Pour the reaction mixture into a mixture of ice and a 10% hydrochloric acid solution to quench the reaction and dissolve the magnesium salts. The pH should be adjusted to approximately 1.

  • Separate the organic layer. The aqueous layer may be extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to maximize product recovery.

  • Combine the organic layers and recover the THF by distillation.

  • To the residue, add a 5% sodium hydroxide solution to adjust the pH to approximately 12. This will dissolve the carboxylic acid in the aqueous phase.

  • Treat the aqueous solution with activated carbon to decolorize it, and then filter.

  • Acidify the filtrate with a 10% hydrochloric acid solution to a pH of 1, which will precipitate the this compound as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data for the Grignard carboxylation route.

ParameterStep 1: MethoxylationStep 2: Grignard Carboxylation
Starting Material 2,6-Dichlorotoluene2-Methyl-3-chloroanisole
Key Reagents Sodium methoxide, DMF, Cuprous saltMagnesium, THF, CO₂ (dry ice)
Reaction Temperature 80°C - 150°C40°C - 60°C (Grignard formation)
-15°C - 20°C (Carboxylation)
Reaction Time Varies (until completion)1.5 - 2.5 h (Grignard formation)
2 - 4 h (Carboxylation)
Product 2-Methyl-3-chloroanisoleThis compound
Purity -98.3% - 99.1%[1]

Reaction Pathway Diagram

Grignard Route cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Grignard Carboxylation 2,6-Dichlorotoluene 2,6-Dichlorotoluene 2-Methyl-3-chloroanisole 2-Methyl-3-chloroanisole 2,6-Dichlorotoluene->2-Methyl-3-chloroanisole 1. NaOCH₃, Cu+ catalyst, DMF 2. 80-150°C Grignard Reagent Grignard Reagent 2-Methyl-3-chloroanisole->Grignard Reagent Mg, THF Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. CO₂ (dry ice) 2. -15 to 20°C This compound This compound Carboxylate Salt->this compound H₃O+ Chlorination_Methylation_Route cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methylation 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid 2-Chloro-3-hydroxybenzoic Acid 2-Chloro-3-hydroxybenzoic Acid 3-Hydroxybenzoic Acid->2-Chloro-3-hydroxybenzoic Acid Cl₂, Methanol < -60°C This compound This compound 2-Chloro-3-hydroxybenzoic Acid->this compound Methylating agent, Base Reflux

References

physical and chemical properties of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzoic acid derivative with applications as a chemical intermediate in various research and development sectors. This document provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, and generalized experimental protocols for its synthesis and analysis. Safety, reactivity, and potential applications, particularly in the context of drug discovery, are also discussed to provide a thorough technical resource for professionals in the field.

Core Physical and Chemical Properties

This compound is a solid, white to off-white crystalline powder or needles at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[2][3]
Molecular Weight 186.59 g/mol [2][4]
CAS Number 33234-36-5[1][4]
Appearance White to off-white powder, crystalline powder, or needles[1]
Melting Point 160°C to 165°C[1][3]
Purity ≥96.0% (HPLC) to 98%[1][2]
Monoisotopic Mass 186.0083718 Da[4]
Topological Polar Surface Area 46.5 Ų[4]
XLogP3 2.4[4]
IUPAC Name This compound[3][4]
InChI Key VIUDWLLKFANPLX-UHFFFAOYSA-N[2][3]
SMILES COC1=CC=CC(=C1Cl)C(=O)O[4][5]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact compound are not widely published in detail, data from suppliers confirms its identity via standard methods.

Spectroscopic DataExpected CharacteristicsSource(s)
Infrared (IR) Spectrum Conforms to structure. Expected peaks include a broad O-H stretch for the carboxylic acid, C=O stretch, C-O stretches for the ether and acid, and C-Cl stretch.[1]
¹H NMR Expected signals would correspond to the methoxy group protons (-OCH₃), aromatic protons, and the acidic proton of the carboxyl group (-COOH).[6][7]
¹³C NMR Expected signals would include carbons of the benzene ring, the methoxy group carbon, and the carbonyl carbon of the carboxylic acid.[8]
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[5][9]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound, based on established chemical principles and protocols for related compounds.

Synthesis of this compound (Generalized Method)

A common synthetic route to substituted benzoic acids involves the modification of precursors such as hydroxy or chloro-substituted benzonitriles or toluenes. A plausible one-pot synthesis for this compound could start from 2-chloro-3-methylbenzonitrile.

Reaction:

  • Methoxylation: Nucleophilic substitution of a suitable precursor with sodium methoxide.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

Protocol:

  • In a sealed reactor under an inert atmosphere (e.g., nitrogen), charge 2-chloro-3-methylbenzonitrile and a solution of sodium methoxide in methanol.

  • Heat the mixture to approximately 130-150°C. The reaction pressure will be between 0.8 and 1.4 MPa.

  • Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • After cooling the reaction mixture, add an aqueous solution of sodium hydroxide.

  • Increase the temperature to distill off the methanol, then reflux the remaining mixture for 2-8 hours to facilitate hydrolysis.

  • Cool the solution and acidify with hydrochloric acid (HCl) to a pH < 4. This will precipitate the crude this compound.

  • Filter the resulting solid, wash with water until neutral, and dry to obtain the final product. Further purification can be achieved by recrystallization.

Spectroscopic Analysis Protocols

The following are standard protocols for acquiring spectroscopic data to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

    • Acquisition : Acquire ¹H and proton-decoupled ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz).[7][8] Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.[7]

  • Infrared (IR) Spectroscopy

    • Sample Preparation : For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.[7]

    • Acquisition : Record a background spectrum first, then the sample spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.[7]

  • Mass Spectrometry (MS)

    • Sample Preparation : Dissolve the sample in a suitable volatile solvent.

    • Acquisition : Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC) or Liquid Chromatography (LC) system, and acquire the mass spectrum using a technique like Electron Ionization (EI).

Workflow Visualizations

Generalized Synthetic Workflow

G cluster_0 Synthesis & Hydrolysis cluster_1 Purification A 2-Chloro-3-methylbenzonitrile + Sodium Methoxide B Intermediate A->B Methoxylation (130-150°C) C Crude this compound B->C Hydrolysis (NaOH) then Acidification (HCl) D Filtration & Washing C->D E Recrystallization D->E F Pure Product E->F

Caption: Generalized one-pot synthesis and purification workflow for this compound.

Analytical Confirmation Workflow

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Standard analytical workflow for the structural confirmation of the synthesized compound.

Reactivity, Stability, and Safety

Chemical Reactivity

As a carboxylic acid, this compound undergoes typical reactions of this functional group, such as esterification, amide formation, and reduction. The aromatic ring, influenced by the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group, can participate in electrophilic aromatic substitution reactions.

Stability

The compound is stable under normal storage conditions. For long-term storage, it is recommended to keep it in a cool, dry place.

Safety and Handling

According to GHS classifications, this compound is considered toxic if swallowed and causes serious eye irritation.[2][3]

  • Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements : P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (Store locked up).[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Applications in Research and Drug Development

Substituted benzoic acids are crucial building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecules. While direct biological activity data for this compound is limited, derivatives of similar structures are explored for various therapeutic effects. For instance, other salicylic acid derivatives have been investigated for anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes.[10] The unique electronic and steric properties imparted by the chloro and methoxy groups can be leveraged by medicinal chemists to fine-tune the pharmacological profile of a lead compound, affecting its binding affinity, metabolic stability, and bioavailability.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-methoxybenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound in various organic solvents, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide includes key physical and chemical properties, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential before conducting solubility studies. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 33234-36-5[1]
Physical Form Solid[2]

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents. This method is based on the equilibrium solubility (shake-flask) method, a widely accepted technique for solubility measurement.[3][4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solid and liquid phases should be in constant contact.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Qualitative Solubility Assessment:

For a rapid, preliminary assessment of solubility, a qualitative approach can be taken.[4][5] This involves observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.[4][5] While not providing precise quantitative data, this can help in solvent selection for quantitative studies. For instance, a compound's solubility in acidic or basic solutions can provide insights into its functional groups.[4][6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results prep_solid Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine in vial equilibration Shake at constant temperature (24-72h) prep_solvent->equilibration settle Allow excess solid to settle equilibration->settle filter Filter supernatant settle->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility (mg/mL, g/L, M) quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 2-Chloro-3-methoxybenzoic Acid: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-3-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of the structural characterization of this compound. This document presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds, alongside detailed experimental protocols for data acquisition.

Structural and Spectroscopic Overview

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methoxy group on the benzoic acid backbone, gives rise to a distinct NMR fingerprint. Understanding this spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical behavior.

Chemical Structure

To visually represent the molecule and its atom numbering for NMR assignments, the following diagram is provided.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
COOH10.0 - 13.0Singlet (broad)-1H
H67.6 - 7.8Doublet of doublets~8.0, 1.51H
H47.3 - 7.5Triplet~8.01H
H57.1 - 7.3Doublet of doublets~8.0, 1.51H
OCH₃3.9 - 4.1Singlet-3H

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165.0 - 170.0
C3 (C-OCH₃)155.0 - 160.0
C1 (C-COOH)132.0 - 135.0
C6130.0 - 133.0
C4124.0 - 127.0
C2 (C-Cl)120.0 - 123.0
C5115.0 - 118.0
OCH₃55.0 - 60.0

Experimental Protocols

The following section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Often, the residual solvent peak is used as a secondary reference.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the Free Induction Decay (FID) into the frequency domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of the peaks. For ¹H NMR, determine the multiplicity and coupling constants.

Workflow and Logical Relationships

The process of NMR analysis, from sample preparation to final data interpretation, follows a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shimming, Tuning) transfer->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_peak_pick Integration & Peak Picking reference->integrate_peak_pick assign_signals Assign Signals integrate_peak_pick->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: General workflow for NMR spectroscopic analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided data and protocols serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related chemical entities.

Potential Biological Activities of 2-Chloro-3-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of derivatives of 2-Chloro-3-methoxybenzoic acid and related chlorinated and methoxy-substituted benzoic acid analogs. The information presented herein is curated from recent scientific literature to facilitate further investigation and application in therapeutic design, with a focus on antimicrobial, anti-inflammatory, and anticancer activities, as well as enzyme inhibition.

Antimicrobial Activity

Derivatives of chlorobenzoic acid have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The introduction of specific substituents on the benzoic acid scaffold plays a crucial role in modulating the antimicrobial spectrum and potency.

Quantitative Data for Antimicrobial Activity
CompoundTarget OrganismActivity MetricValueReference
2-chlorobenzoic acid derivative (Compound 6)Escherichia colipMIC (µM/ml)2.27[1]
2-chlorobenzoic acid derivative (Compound 6)Staphylococcus aureus, Bascillus subtilispMIC (µM/ml)1.91[1]
Norfloxacin (Standard)Escherichia colipMIC (µM/ml)2.61[1]
2-chloro-5-nitrobenzoic acid derivative (Compound 1)Staphylococcus aureus ATCCInhibition Zone (mm)27[2]
2-chloro-5-nitrobenzoic acid derivative (Compound 1)Escherichia coliInhibition Zone (mm)17[2]
Gentamicin (Standard)Staphylococcus aureus ATCCInhibition Zone (mm)28[2]
2-chloro-5-nitrobenzoic acid derivative (Compound 2)Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition Zone (mm)14-16[2]
Gentamicin (Standard)Methicillin-resistant Staphylococcus aureus (MRSA)Inhibition Zone (mm)16[2]
Experimental Protocol: Tube Dilution Method for MIC Determination

The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Pipettes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each tube with a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Synthesized 2-Chlorobenzoic Acid Derivatives D Serial Dilution of Compounds A->D B Bacterial & Fungal Strains E Inoculation with Microorganisms B->E C Culture Media C->D D->E F Incubation E->F G Visual Inspection for Turbidity F->G H Determination of MIC G->H G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, COX-2) NFkB->Cytokines promotes transcription Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Derivative->IKK inhibits Derivative->NFkB inhibits G A Library of Benzoic Acid Derivatives C MTT Assay A->C B Cancer Cell Lines B->C D Determine IC50 Values C->D E Identify Lead Compounds D->E F Further Mechanistic Studies E->F

References

Commercial Sourcing and Technical Guide for High-Purity 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of high-purity 2-Chloro-3-methoxybenzoic acid (CAS No: 33234-36-5). This compound serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document outlines key technical data, experimental methodologies, and logical workflows to assist researchers in its effective utilization.

Commercial Availability

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers.

SupplierBrand/Product CodePurityNotes
GeorganicsGEO-02916High PurityAvailable in various sizes from milligrams to multi-kilogram batches for research, pilot-scale, or production applications.[1]
CymitQuimicaFluorochem98%Intended for laboratory use only.[2]
Thermo Scientific4599097%Formerly an Acros Organics product.
MilliporeSigma69638297%

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. The following protocols are generalized from methodologies described in patent literature and common organic chemistry practices.

Experimental Protocol: Synthesis

A common synthetic approach involves the chlorination of a methoxybenzoic acid precursor.

Materials:

  • 3-Methoxybenzoic acid

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas)

  • Solvent (e.g., acetic acid, methanol, or a chlorinated solvent)

  • Catalyst (if required, e.g., a protic or Lewis acid)

Procedure:

  • Dissolve 3-methoxybenzoic acid in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

  • If using a gaseous chlorinating agent like chlorine, bubble it through the solution at a controlled rate, maintaining a specific temperature (e.g., below 0°C or at elevated temperatures depending on the specific method). For solid reagents like NCS, add it portion-wise to the reaction mixture.

  • The reaction may be conducted under inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a solution of sodium bisulfite to remove excess chlorine).

  • Isolate the crude product by precipitation (e.g., by adding water) followed by filtration, or by extraction into an organic solvent.

  • Wash the isolated crude product with water to remove any water-soluble impurities.

  • Dry the crude product under vacuum.

Experimental Protocol: Purification

To achieve high purity, the crude this compound is typically purified by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture of solvents)

  • Activated carbon (optional, for decolorization)

Procedure:

  • Dissolve the crude product in a minimal amount of the chosen recrystallization solvent at an elevated temperature (near the solvent's boiling point).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot-filter the solution to remove activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Quality Control and Analysis

Purity assessment is a critical step to ensure the suitability of this compound for its intended application, especially in drug development. HPLC is a widely used technique for this purpose.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific impurity profiles.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid). The separation can be performed using either an isocratic or gradient elution.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity reference standard of this compound and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.

    • Injection volume: Typically 10 µL.

    • Column temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection wavelength: Set at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the standard solutions.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the synthesis, purification, and potential application of this compound in drug discovery.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Start 3-Methoxybenzoic Acid Reaction Chlorination Reaction Start->Reaction Reagent Chlorinating Agent Reagent->Reaction Quench Quenching Reaction->Quench Isolation Isolation (Filtration/Extraction) Quench->Isolation Wash Washing Isolation->Wash Dry Drying Wash->Dry Crude_Product Crude this compound Dry->Crude_Product

Caption: A representative workflow for the synthesis of this compound.

Purification_Analysis_Workflow cluster_input Input cluster_purification Purification cluster_analysis Analysis cluster_output Output Crude_Product Crude Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration Dissolution->Hot_Filtration Crystallization Crystallization Hot_Filtration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying HPLC_Analysis HPLC Purity Analysis Drying->HPLC_Analysis Pure_Product High-Purity Product HPLC_Analysis->Pure_Product

Caption: Workflow for the purification and purity analysis of the target compound.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization cluster_development Development Start_Material This compound Library_Synthesis Chemical Library Synthesis Start_Material->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling Preclinical Preclinical Studies ADMET_Profiling->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials API Active Pharmaceutical Ingredient Clinical_Trials->API

Caption: A hypothetical workflow for drug discovery utilizing the title compound.

References

literature review on the synthesis and applications of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Applications of 2-Chloro-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a substituted benzoic acid derivative of interest to researchers in organic synthesis, medicinal chemistry, and drug development. While direct literature on this specific isomer is limited, this document consolidates information on its properties, proposes a viable synthetic route based on established methodologies for analogous compounds, and explores its potential applications by examining the biological activities of structurally related molecules.

Chemical and Physical Properties

This compound is a solid organic compound whose structure combines a carboxylic acid with chloro and methoxy substituents on the benzene ring. These functional groups are known to influence the physicochemical properties and biological activity of small molecules in drug discovery.[1] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 33234-36-5[2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid[3]
Melting Point 161.0°C to 165.0°C[4]
InChI Key VIUDWLLKFANPLX-UHFFFAOYSA-N[2]
SMILES COC1=CC=CC(=C1Cl)C(=O)O[2]

Synthesis of this compound

A key analogous reaction is the synthesis of 2-Chloro-3-hydroxybenzoic acid from 3-hydroxybenzoic acid via chlorination.[5] The subsequent step would be a standard Williamson ether synthesis to introduce the methoxy group.

G cluster_0 Proposed Synthetic Pathway A 3-Hydroxybenzoic Acid B 2-Chloro-3-hydroxybenzoic Acid A->B Step 1: Chlorination (e.g., Cl2 gas, Methanol) C This compound B->C Step 2: Methylation (e.g., Dimethyl sulfate, Base)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a hypothetical procedure based on analogous reactions described in the literature.[5] Researchers should perform their own optimizations.

Step 1: Synthesis of 2-Chloro-3-hydroxybenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, dissolve 20 g (0.145 mol) of 3-hydroxybenzoic acid in 100 mL of methanol.

  • Cooling: Cool the solution to below -60°C using a suitable cooling bath (e.g., dry ice/acetone) under a nitrogen atmosphere.

  • Chlorination: Slowly bubble chlorine gas (approximately 10.3 g, 0.147 mol) through the cold solution while vigorously stirring. Maintain the temperature below -60°C throughout the addition.[5]

  • Work-up: After the addition is complete (approx. 30 minutes), flush the system with nitrogen to remove excess chlorine gas. Allow the reaction mixture to warm to room temperature.

  • Isolation: Dilute the mixture with 100 mL of water to precipitate the product. Isolate the solid by filtration.

  • Purification: Purify the crude solid by recrystallization from water, followed by a second recrystallization from a benzene/acetone mixture (e.g., 130 mL benzene with 10 mL acetone) to yield pure 2-Chloro-3-hydroxybenzoic acid as a white solid.[5]

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend the dried 2-Chloro-3-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone.

  • Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the suspension.

  • Methylation: Add dimethyl sulfate (DMS, ~1.2 equivalents) dropwise to the stirring mixture at room temperature. Caution: DMS is highly toxic and carcinogenic.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization to yield this compound.

Applications and Biological Activities

This compound serves as a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[3][6] The presence of three distinct functional groups (carboxylic acid, chloro, and methoxy) on the aromatic ring allows for diverse chemical modifications and the generation of libraries of novel compounds for biological screening.

G cluster_0 Scaffold This compound (Core Scaffold) Deriv1 Amide Derivatives Scaffold->Deriv1 Amidation (at -COOH) Deriv2 Ester Derivatives Scaffold->Deriv2 Esterification (at -COOH) Deriv3 Heterocyclic Derivatives (e.g., via cyclization) Scaffold->Deriv3 Further Reactions Library Chemical Library for Drug Discovery Deriv1->Library Deriv2->Library Deriv3->Library

Caption: Use of this compound as a scaffold for chemical library synthesis.

While specific biological activities for this compound are not widely reported, the broader class of substituted benzoic acids is known for a range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[7][8] The activity is highly dependent on the substitution pattern.

A study on benzoic acid derivatives isolated from the fungus Bjerkandera adusta found that a close isomer, 3-chloro-4-methoxybenzoic acid , was a potent activator of cathepsins B and L, key enzymes in the autophagy-lysosome pathway responsible for protein degradation.[4] This suggests that this compound could also be investigated for its role in modulating cellular proteostasis.[4] Another study highlighted that novel benzoic acid derivatives can act as multi-target inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease.[9]

Quantitative Data on Related Compounds

The following table summarizes the biological activity of various substituted benzoic acid derivatives to provide context for the potential applications of the title compound.

Compound ClassBiological ActivityAssayIC₅₀ / % InhibitionReference(s)
Quinazolinone derivatives of benzoic acidAnticancerMTT Assay (MCF-7 cells)100 µM[7]
Acrylamide–PABA analog 4jAnticancerMTT Assay (MCF-7 cells)1.83 µM[7]
3-chloro-4-methoxybenzoic acidProteostasisCathepsin B & L Activity467.3 ± 3.9% activation[4]
Benzoic acid derivatives (Compound 6f)Enzyme InhibitionAcetylcholinesterase (AChE)Kᵢ = 13.62 ± 0.21 nM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a general method for assessing the anticancer potential of a compound like this compound.

  • Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is converted by viable cells into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed and causes serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11][12] Work should be conducted in a well-ventilated area or a fume hood.[11][12]

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[10]

  • Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While direct synthetic and application data are sparse, this guide provides a robust framework for its preparation based on well-established chemical reactions. The known biological activities of structurally similar compounds, particularly in cancer research and the modulation of cellular degradation pathways, strongly suggest that this compound and its derivatives are promising candidates for future investigation and drug development programs.

References

An In-depth Technical Guide to the Safety Data Sheet and Handling Precautions for 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 2-Chloro-3-methoxybenzoic acid (CAS RN: 3260-93-3). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures required when handling this compound in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a solid chemical compound with the molecular formula C₈H₇ClO₃.[1] It is essential to be aware of its fundamental properties to handle it safely.

PropertyValueReference
Molecular Weight 186.59 g/mol [1][2]
Formula C₈H₇ClO₃[1]
Appearance Solid[1]
Purity Typically ≥90% - 98%[1][3]
InChI Key VIUDWLLKFANPLX-UHFFFAOYSA-N[1]
MDL Number MFCD07784399[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[2][4]
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1]

Signal Word: Danger[2][4]

Hazard Pictograms:

  • alt text

  • alt text

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Handling
  • Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6]

    • Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Inspect gloves for any signs of wear or perforation before each use.[5][7]

    • Body Protection: A fully fastened lab coat is required to provide a barrier against accidental spills.[5]

    • Respiratory Protection: If dust is generated, use a dust mask or a respirator (N95 or P2/P3).[5]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • Store locked up.[1][4]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an emergency. The following diagrams outline the recommended first aid and emergency response procedures.

First Aid Measures

FirstAid exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_inhale Remove to fresh air. Keep comfortable for breathing. inhalation->action_inhale action_skin Take off contaminated clothing. Wash with plenty of water. skin_contact->action_skin action_eye Rinse with water for several minutes. Remove contact lenses if present. eye_contact->action_eye action_ingest Rinse mouth. Do NOT induce vomiting. ingestion->action_ingest medical_advice Get medical advice/attention. action_inhale->medical_advice if feeling unwell action_skin->medical_advice if irritation occurs action_eye->medical_advice if irritation persists action_ingest->medical_advice Immediately

Caption: First aid procedures for this compound exposure.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[3]

  • Specific Hazards: Thermal decomposition may generate carbon oxides and hydrogen chloride gas.[6][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

AccidentalRelease spill Accidental Release personal_precautions Personal Precautions: - Wear suitable protective equipment. - Evacuate unnecessary personnel. - Ensure adequate ventilation. spill->personal_precautions environmental_precautions Environmental Precautions: - Prevent product from entering drains. spill->environmental_precautions cleanup Containment and Cleaning Up personal_precautions->cleanup environmental_precautions->cleanup sweep_up Sweep or shovel spills into an appropriate container for disposal. Avoid creating dust. cleanup->sweep_up disposal Disposal: - Dispose of in accordance with local regulations. sweep_up->disposal

Caption: Workflow for responding to an accidental release of this compound.

Toxicological and Ecological Information

  • Acute Toxicity: Toxic if swallowed.[2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Persistence and Degradability: No specific data available, but it is advised to prevent its release into the environment.

  • Bioaccumulation: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[3]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.[5] Do not reuse empty containers.[5]

Regulatory Information

This product is subject to various regulations. Users should be aware of and comply with all applicable local, regional, and national laws. The UN number for this substance is 2811, and it belongs to Class 6.1 (Toxic substances).[1]

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated crystal structure of 2-Chloro-3-methoxybenzoic acid. In the absence of a publicly available, solved crystal structure for this specific compound, this document leverages data from closely related analogs, namely 3-methoxybenzoic acid and 2-chlorobenzoic acid, to infer its likely structural characteristics. The guide outlines general experimental procedures for synthesis, crystallization, and crystal structure determination, and presents expected molecular packing and intermolecular interactions. This information is valuable for researchers in medicinal chemistry and materials science, offering insights into the solid-state properties of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials sciences. Its molecular structure, featuring a chloro and a methoxy substituent on the benzoic acid backbone, suggests the presence of various intermolecular interactions that will dictate its crystal packing and, consequently, its physicochemical properties such as solubility, melting point, and stability. Understanding the three-dimensional arrangement of molecules in the crystalline state is crucial for rational drug design and the development of new materials.

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of its constituent functional groups and comparison with structurally similar compounds allows for a robust prediction of its crystallographic features.

Physicochemical Properties

Basic physicochemical information for this compound is summarized in the table below.

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
IUPAC Name This compound
CAS Number 33234-36-5

Predicted Crystallographic Data and Intermolecular Interactions

Based on the known crystal structures of substituted benzoic acids, it is highly probable that this compound will crystallize to form centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties. The chloro and methoxy substituents are expected to influence the packing of these dimers.

For comparative analysis, the crystallographic data for a second monoclinic polymorph of the closely related 3-methoxybenzoic acid is presented below. This provides a tangible example of the type of crystal lattice that can be expected.[1]

Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Z
MonoclinicP 1 2₁/c 13.801815.602711.97559090.889904

Crystal data for a polymorph of 3-methoxybenzoic acid, a structurally related compound.[1]

The primary intermolecular interaction governing the crystal structure of most benzoic acids is the formation of robust hydrogen-bonded dimers.

cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O-C(=O)-R A->B B->A

Caption: Typical hydrogen-bonded dimer formation in benzoic acids.

Experimental Protocols

The following sections outline the general methodologies that would be employed for the synthesis, crystallization, and crystal structure analysis of this compound.

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, such as 2-chloro-3-methylanisole. A general procedure for a related synthesis, the preparation of 2-Chloro-3-hydroxybenzoic acid, involves bubbling chlorine gas through a cooled solution of 3-hydroxybenzoic acid in methanol.[2] For the target compound, a more specific method would involve the oxidation of 2-chloro-3-methoxy-toluene.

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. A common method for growing crystals of substituted benzoic acids is slow evaporation from a suitable solvent.

Protocol:

  • Dissolve a small amount of purified this compound in a solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water) at a slightly elevated temperature to achieve saturation.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of well-defined single crystals over a period of several days to weeks.

The definitive determination of a crystal structure is achieved through single-crystal X-ray diffraction.

Protocol:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

The following diagram illustrates the general workflow for crystal structure analysis.

Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection X-ray Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Analysis Structural Analysis (Bonding, Packing) StructureSolution->Analysis

Caption: General experimental workflow for crystal structure analysis.

Conclusion

While the definitive crystal structure of this compound has not been reported in the searched literature, this guide provides a comprehensive, technically-grounded framework for its anticipated structural features and the experimental procedures required for its determination. The formation of hydrogen-bonded dimers is a near certainty, with the chloro and methoxy substituents playing a key role in the overall crystal packing. The provided protocols for synthesis, crystallization, and X-ray diffraction serve as a practical guide for researchers aiming to elucidate the structure of this and related compounds. Such studies are essential for advancing our understanding of structure-property relationships in the solid state, with direct implications for drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for 2-Chloro-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific and detailed studies on the direct applications of 2-Chloro-3-methoxybenzoic acid as a lead compound or pharmacologically active agent. The following application notes and protocols are therefore based on the established roles of substituted benzoic acids in drug discovery and serve as an illustrative guide for researchers exploring the potential of this molecule. The experimental details provided are generalized examples and would require optimization for specific research objectives.

Introduction

Potential Therapeutic Applications

Substituted benzoic acid derivatives have been investigated for a wide array of therapeutic applications. Based on the activities of structurally related compounds, this compound could serve as a starting point for the development of novel agents in the following areas:

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The scaffold of this compound could be functionalized to design novel inhibitors of enzymes such as cyclooxygenase (COX).

  • Anticancer Agents: The benzoic acid moiety is a common feature in various anticancer agents. Derivatives of this compound could be synthesized and screened for cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. Novel amides and esters of this compound could be evaluated for their efficacy against bacterial and fungal pathogens.

  • Neurological Disorders: Substituted benzoic acids have been explored as ligands for various receptors in the central nervous system (CNS). Derivatives could be designed to target receptors implicated in neurological and psychiatric disorders.

Data Presentation: Hypothetical Biological Activity

The following table summarizes hypothetical quantitative data for a series of derivatives of this compound. This data is for illustrative purposes only to demonstrate how results would be presented and does not represent actual experimental values.

Compound IDR Group (Modification of Carboxylic Acid)TargetAssay TypeIC₅₀ (µM)
CMA-001 -OH (Parent Compound)COX-2Enzyme Inhibition>100
CMA-002 -NH-CH₂-PhCOX-2Enzyme Inhibition15.2
CMA-003 -NH-(4-F-Ph)COX-2Enzyme Inhibition8.7
CMA-004 -O-CH₂-CH₃EGFRKinase Inhibition54.1
CMA-005 -NH-(2-pyridyl)M. tuberculosisWhole-cell growth22.5

Experimental Protocols

General Protocol for Amide Synthesis from this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.

Materials:

  • This compound

  • Desired amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the COX-2 enzyme.

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations.

  • Incubate the plate at 37 °C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the data.

Mandatory Visualizations

G cluster_0 Drug Discovery Workflow A This compound Scaffold B Derivative Synthesis (e.g., Amidation, Esterification) A->B C Library of Analogs B->C D In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G G cluster_1 Amide Synthesis Protocol start Start reactants Combine this compound, Amine, DMAP in DCM start->reactants cool Cool to 0°C reactants->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temperature add_dcc->react workup Filter and Aqueous Workup react->workup purify Column Chromatography workup->purify product Final Amide Product purify->product

References

Application Notes and Protocols for the Esterification of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 2-Chloro-3-methoxybenzoic acid. The following sections outline two primary methods: Fischer-Speier Esterification and esterification via an acyl chloride intermediate. These protocols are based on established methods for similar substituted benzoic acids and provide a strong starting point for reaction optimization.

I. Introduction

Esterification of this compound is a crucial transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting esters, such as methyl or ethyl 2-chloro-3-methoxybenzoate, serve as versatile building blocks in drug discovery and development. The selection of the esterification method often depends on the scale of the reaction, the sensitivity of the starting material to strong acids, and the desired purity of the final product. This guide details two robust and widely applicable methods for this conversion.

II. Reaction Methods and Data

Two common and effective methods for the esterification of this compound are:

  • Fischer-Speier Esterification: An acid-catalyzed reaction involving direct reaction of the carboxylic acid with an excess of alcohol.[1]

  • Acyl Chloride Formation followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the alcohol.

The following table summarizes typical reaction conditions and expected outcomes based on general procedures for benzoic acid derivatives.[2]

Parameter Method A: Fischer-Speier Esterification Method B: Thionyl Chloride Method
Alcohol Methanol or Ethanol (used in large excess as solvent)Methanol or Ethanol
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Solvent Alcohol (serves as reactant and solvent)Anhydrous non-protic solvent (e.g., Toluene, THF) for the first step
Temperature Reflux (typically 65-80°C)[2]0°C to Reflux (for acyl chloride formation), then 0°C to room temperature for esterification[3]
Reaction Time 1 - 10 hours[4]1 - 3 hours for acyl chloride formation, 1 - 16 hours for esterification[3]
Typical Yield High (e.g., ~90% for benzoic acid)[2]High (can be >90%)[3]
Work-up Neutralization with base (e.g., NaHCO₃), extractionRemoval of excess SOCl₂, then reaction with alcohol, followed by aqueous work-up

III. Experimental Protocols

Method A: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the synthesis of methyl 2-chloro-3-methoxybenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (e.g., 10-20 molar equivalents). The methanol will also serve as the solvent.[5]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-10 hours.[2][4]

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, caution: CO₂ evolution), and finally with brine.[5]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-chloro-3-methoxybenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if required.

Method B: Esterification via Acyl Chloride using Thionyl Chloride

This protocol provides a two-step procedure for the synthesis of, for example, ethyl 2-chloro-3-methoxybenzoate.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Ethanol (anhydrous)

  • Anhydrous Toluene (or other inert solvent)

  • Pyridine (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-Chloro-3-methoxybenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), add this compound and an excess of thionyl chloride (e.g., 2-5 equivalents). Anhydrous toluene can be used as a solvent.

  • Reaction: Gently reflux the mixture until the evolution of gas (HCl and SO₂) ceases (typically 1-3 hours). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, possibly under reduced pressure. It is common to add fresh anhydrous toluene and re-evaporate to ensure complete removal of thionyl chloride.[6]

Step 2: Synthesis of Ethyl 2-Chloro-3-methoxybenzoate

  • Reaction with Alcohol: Dissolve the crude 2-Chloro-3-methoxybenzoyl chloride in an anhydrous solvent like dichloromethane or THF. Cool the solution in an ice bath (0°C).

  • Slowly add anhydrous ethanol (1.0-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by TLC.[3]

  • Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-chloro-3-methoxybenzoate.

  • Purification: Purify the crude ester by column chromatography or vacuum distillation.

IV. Visualizations

Logical Workflow for Esterification Methods

Esterification_Workflow start This compound methodA Method A: Fischer-Speier Esterification start->methodA methodB Method B: Thionyl Chloride start->methodB reagentsA Alcohol (e.g., Methanol) Catalyst (H₂SO₄) methodA->reagentsA reagentsB1 SOCl₂ (Optional: Pyridine, Toluene) methodB->reagentsB1 workup Aqueous Work-up (Neutralization, Extraction) reagentsA->workup Reflux intermediate 2-Chloro-3-methoxybenzoyl chloride reagentsB1->intermediate Reflux reagentsB2 Alcohol (e.g., Ethanol) intermediate->reagentsB2 reagentsB2->workup Stir at RT purification Purification (Chromatography/Distillation) workup->purification product 2-Chloro-3-methoxybenzoate Ester purification->product Fischer_Esterification acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl (Activation) acid->protonation activated_acid Protonated Carboxylic Acid protonation->activated_acid alcohol_attack Nucleophilic Attack by Alcohol (R'-OH) activated_acid->alcohol_attack tetrahedral_intermediate Tetrahedral Intermediate alcohol_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination protonated_ester Protonated Ester water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation ester Ester (R-COOR') deprotonation->ester catalyst H⁺ Catalyst deprotonation->catalyst Regenerated catalyst->protonation

References

Application Notes and Protocols: 2-Chloro-3-methoxybenzoic Acid as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3-methoxybenzoic acid as a foundational precursor for the synthesis of various biologically significant heterocyclic compounds. This document outlines detailed protocols for the preparation of acridones and xanthones, classes of compounds with notable applications in medicinal chemistry and materials science.

Introduction

This compound is a readily available aromatic carboxylic acid that serves as a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—on the benzene ring allows for a range of chemical transformations. The chloro group, positioned ortho to the carboxylic acid, is particularly amenable to nucleophilic substitution reactions, such as the Ullmann condensation, which is a cornerstone of the synthetic routes detailed herein. The strategic placement of the methoxy group can influence the regioselectivity of cyclization reactions and can be a key determinant in the electronic properties of the final heterocyclic products.

Synthesis of 1-Methoxyacridone

The synthesis of the acridone scaffold, a core structure in many dyes, fluorescent materials, and pharmacologically active molecules, can be efficiently achieved from this compound. The key transformation involves an initial Ullmann condensation to form an N-phenylanthranilic acid derivative, followed by an intramolecular cyclization.

Logical Workflow for Acridone Synthesis

A This compound C Ullmann Condensation (Cu Catalyst, Base) A->C B Aniline B->C D N-Phenyl-2-amino-3-methoxybenzoic acid C->D E Intramolecular Cyclization (e.g., PPA, H2SO4) D->E F 1-Methoxyacridone E->F

Caption: Synthetic pathway from this compound to 1-Methoxyacridone.

Experimental Protocol: Synthesis of 1-Methoxyacridone

Step 1: Ullmann Condensation to form N-Phenyl-2-amino-3-methoxybenzoic acid

This procedure is adapted from established methodologies for the synthesis of N-phenylanthranilic acids.[1][2][3]

  • Materials:

    • This compound

    • Aniline

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Copper (I) Oxide (Cu₂O) or Copper powder

    • Dimethylformamide (DMF) or another high-boiling polar solvent

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), aniline (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add a catalytic amount of copper(I) oxide or copper powder (approximately 5-10 mol%).

    • Add a suitable volume of DMF to ensure adequate stirring.

    • Heat the reaction mixture to reflux (typically 110-120 °C) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water.

    • Filter the mixture to remove the catalyst and any insoluble byproducts.

    • Acidify the filtrate with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid precipitate (N-Phenyl-2-amino-3-methoxybenzoic acid) by vacuum filtration, wash with cold water, and dry.

Step 2: Intramolecular Cyclization to form 1-Methoxyacridone

This protocol is based on standard procedures for the acid-catalyzed cyclization of N-phenylanthranilic acids.[2][4]

  • Materials:

    • N-Phenyl-2-amino-3-methoxybenzoic acid

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Place the dried N-Phenyl-2-amino-3-methoxybenzoic acid (1.0 eq) in a beaker.

    • Add polyphosphoric acid (PPA) or concentrated sulfuric acid (a sufficient amount to ensure good mixing).

    • Heat the mixture on a steam bath or in an oil bath at 100-120 °C for 1-2 hours.[2] The color of the mixture will typically change.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The solid 1-Methoxyacridone will precipitate.

    • Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
N-Phenyl-2-amino-3-methoxybenzoic acidC₁₄H₁₃NO₃243.2660-75Variable
1-MethoxyacridoneC₁₄H₁₁NO₂225.2470-85290-292

Synthesis of 1-Methoxyxanthone

Xanthones are a class of oxygenated heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of 1-methoxyxanthone from this compound follows a pathway involving an initial Ullmann ether synthesis to form a 2-phenoxybenzoic acid derivative, which then undergoes an intramolecular Friedel-Crafts acylation.

Logical Workflow for Xanthone Synthesis

A This compound C Ullmann Condensation (Cu Catalyst, Base) A->C B Phenol B->C D 2-Phenoxy-3-methoxybenzoic acid C->D E Intramolecular Cyclization (e.g., H2SO4, PPA) D->E F 1-Methoxyxanthone E->F

Caption: Synthetic pathway from this compound to 1-Methoxyxanthone.

Experimental Protocol: Synthesis of 1-Methoxyxanthone

Step 1: Ullmann Condensation to form 2-Phenoxy-3-methoxybenzoic acid

This protocol is adapted from general procedures for Ullmann ether synthesis.[5][6]

  • Materials:

    • This compound

    • Phenol

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Copper (I) Iodide (CuI) or Copper powder

    • Pyridine or N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add a catalytic amount of copper(I) iodide (CuI) or copper powder (approximately 10 mol%).

    • Add pyridine or DMF as the solvent.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Filter to remove the catalyst.

    • Acidify the filtrate with hydrochloric acid to precipitate the product.

    • Collect the solid 2-Phenoxy-3-methoxybenzoic acid by filtration, wash with water, and dry.

Step 2: Intramolecular Cyclization to form 1-Methoxyxanthone

This protocol is based on the acid-catalyzed cyclization of 2-phenoxybenzoic acids.[1]

  • Materials:

    • 2-Phenoxy-3-methoxybenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

  • Procedure:

    • Carefully add 2-Phenoxy-3-methoxybenzoic acid (1.0 eq) to an excess of cold, concentrated sulfuric acid with stirring.

    • Allow the mixture to stand at room temperature for several hours or gently heat to 50-60 °C for a shorter period, monitoring by TLC.

    • Pour the reaction mixture onto crushed ice.

    • The precipitated 1-Methoxyxanthone is collected by filtration, washed extensively with water, then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

    • Dry the product. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Quantitative Data
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Phenoxy-3-methoxybenzoic acidC₁₄H₁₂O₄244.2450-70Variable
1-MethoxyxanthoneC₁₄H₁₀O₃226.2380-95173-175

Future Perspectives

The synthetic routes outlined here demonstrate the utility of this compound as a precursor for acridones and xanthones. Further exploration could involve the use of substituted anilines and phenols in the Ullmann condensation step to generate a diverse library of substituted acridones and xanthones for structure-activity relationship (SAR) studies. While direct, well-documented protocols for the synthesis of quinolones and benzodiazepines from this compound are less common, the functional handles on this precursor suggest potential multi-step pathways that could be investigated. For instance, conversion of the chloro group to an amino or hydrazino group could provide intermediates amenable to established quinolone and benzodiazepine syntheses. The development of such routes would further expand the utility of this compound in heterocyclic synthesis.

References

Application Notes and Protocols for the Quantification of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methoxybenzoic acid is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Due to the limited availability of specific method validation data for this compound in the public domain, the quantitative data presented in the following tables are representative values derived from validated methods for structurally similar compounds, such as other chlorinated and methoxylated benzoic acid derivatives. These values serve as a practical guide for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and process samples where the analyte concentration is relatively high.

Quantitative Data Summary (Representative)
ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) < 2.0%
Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation (e.g., Pharmaceutical Formulation):

    • Weigh and transfer a portion of the homogenized sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 10-70% B

    • 15-20 min: 70-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Data Analysis

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol & Sonicate start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, soil, and environmental water samples at trace levels.

Quantitative Data Summary (Representative)
ParameterResult (Plasma)Result (Soil/Water)
Linearity Range 0.5 - 500 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.15 ng/mL0.03 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.1 ng/mL
Accuracy (Recovery) 92% - 108%85% - 115%
Precision (RSD) < 10%< 15%
Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 185.0 -> Q3: 141.0

    • Internal Standard: To be determined based on the selected standard.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) start->ppt centrifuge Centrifuge ppt->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate C18 Column Separation inject->separate ionize ESI (Negative) separate->ionize detect MRM Detection ionize->detect

LC-MS/MS Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility. This method is particularly useful for the analysis of the analyte in complex matrices like soil and for impurity profiling.

Quantitative Data Summary (Representative)
ParameterResult (after derivatization)
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (Recovery) 80% - 110%
Precision (RSD) < 15%
Experimental Protocol: GC-MS Analysis of this compound in Soil

1. Sample Preparation and Derivatization

  • Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add an internal standard and 20 mL of a suitable extraction solvent (e.g., acetone:hexane, 1:1 v/v).

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice and combine the supernatants.

  • Derivatization (Methylation):

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of a derivatizing agent such as BF3-methanol (14% w/v) or generate diazomethane in-situ (with appropriate safety precautions).

    • Heat the mixture at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of water.

    • Vortex and allow the layers to separate.

    • Transfer the upper hexane layer to a GC vial for analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (Hypothetical for Methyl Ester):

    • Target Ions: m/z 200 (Molecular Ion), 169, 141.

    • Qualifier Ions: To be determined from the mass spectrum.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Soil Sample + Internal Standard extract Solvent Extraction start->extract evaporate Evaporate to Dryness extract->evaporate derivatize Methylation (e.g., BF3-Methanol) evaporate->derivatize lle Liquid-Liquid Extraction derivatize->lle inject Inject into GC-MS lle->inject separate DB-5ms Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect SIM Detection ionize->detect

GC-MS Experimental Workflow

Application Notes and Protocols for the Synthesis of Amides from 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of amide derivatives of 2-Chloro-3-methoxybenzoic acid, a common scaffold in medicinal chemistry. The protocols outlined below are standard, robust methods applicable to a wide range of primary and secondary amines.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The conversion of carboxylic acids, such as this compound, into amides is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The resulting amides often exhibit favorable pharmacological properties, including improved stability and binding interactions with biological targets. This document details two common and effective protocols for this transformation: the generation of an acyl chloride intermediate followed by amination, and the direct amide coupling using a carbodiimide reagent.

General Experimental Workflow

The synthesis of amides from this compound generally follows one of two primary pathways, which are initiated by the activation of the carboxylic acid. The choice of method often depends on the stability of the starting materials and the desired scale of the reaction.

G cluster_0 Starting Material cluster_1 Activation Method 1 cluster_2 Activation Method 2 cluster_3 Amidation start This compound acyl_chloride Acyl Chloride Formation start->acyl_chloride active_ester In situ Activation start->active_ester product Target Amide acyl_chloride->product thionyl SOCl₂ or (COCl)₂ thionyl->acyl_chloride active_ester->product coupling Coupling Reagent (e.g., EDC, HATU) coupling->active_ester amine Primary or Secondary Amine (R¹R²NH) amine->product

Figure 1: General workflow for the synthesis of amides from this compound.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This is a classic and often high-yielding approach.

Materials
  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Step 1: Formation of 2-Chloro-3-methoxybenzoyl chloride

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Suspend the acid in anhydrous DCM or toluene.

  • Carefully add thionyl chloride (2-3 equivalents) dropwise at room temperature.[1] Alternatively, oxalyl chloride (1.5-2.0 equivalents) can be used.

  • Add a catalytic amount (1-2 drops) of anhydrous DMF.[1]

  • Stir the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (40°C for DCM, or 80-90°C for toluene) for 1-3 hours, or until gas evolution ceases.[1]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the amine (1.0-1.2 equivalents) and a base such as triethylamine (2-3 equivalents) in anhydrous DCM in a separate flask.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude 2-Chloro-3-methoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Amide Coupling Using EDC and HOBt

This protocol utilizes a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate amide bond formation under mild conditions.[2][3] This method is particularly useful for substrates with sensitive functional groups.

Materials
  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DMF or DCM.

  • Add a base such as DIPEA or TEA (2-3 equivalents) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification
  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Comparison of Methods

The selection of a synthetic method can be influenced by factors such as yield, reaction time, and the nature of the amine substrate. The following table provides a summary of expected outcomes for the synthesis of amides from substituted benzoic acids using the described protocols.

ParameterProtocol 1: Acyl ChlorideProtocol 2: EDC/HOBt Coupling
Activating Agent SOCl₂ or (COCl)₂EDC·HCl
Additive DMF (catalytic)HOBt
Typical Solvent DCM, TolueneDMF, DCM
Reaction Temperature 0°C to Reflux0°C to Room Temperature
Reaction Time 2-6 hours12-24 hours
Typical Yield 70-95%60-90%
Substrate Scope Broad, but sensitive functional groups may not be tolerated.Excellent for a wide range of substrates, including sensitive ones.
Byproducts HCl, SO₂, Triethylammonium chlorideDicyclohexylurea (from DCC) or water-soluble urea (from EDC), HOBt adducts

Note: Yields are representative and can vary depending on the specific amine used and the optimization of reaction conditions.

Signaling Pathways and Logical Relationships

The chemical transformations for both protocols can be visualized as a logical progression from the starting material to the final product, highlighting the key intermediates and reagents.

G cluster_0 Protocol 1: Acyl Chloride Method cluster_1 Protocol 2: EDC/HOBt Coupling A This compound B 2-Chloro-3-methoxybenzoyl Chloride A->B SOCl₂/DMF C Target Amide B->C R¹R²NH/Base D This compound E Activated O-Acylisourea Intermediate D->E EDC/HOBt F Target Amide E->F R¹R²NH

Figure 2: Reaction pathways for the two described protocols.

Conclusion

The protocols described provide reliable and effective methods for the synthesis of amides from this compound. The choice between the acyl chloride method and the direct coupling method will depend on the specific requirements of the synthesis, including the nature of the amine, the presence of other functional groups, and the desired scale of the reaction. For routine syntheses with robust amines, the acyl chloride method is often faster and higher yielding. For more delicate substrates or in cases where milder conditions are paramount, the EDC/HOBt coupling protocol is a superior choice. Proper optimization of reaction conditions is recommended to achieve the best results for each specific substrate combination.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-3-methoxybenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The described methodology is based on a robust and scalable two-step process commencing with the methoxylation of 2,6-dichlorotoluene followed by a Grignard reaction and subsequent carboxylation. This process is selected for its efficiency, use of readily available starting materials, and amenability to industrial-scale production. This document includes a detailed experimental protocol, a summary of quantitative data, safety considerations, and a workflow diagram to ensure safe and reproducible execution.

Introduction

This compound is a crucial building block in organic synthesis. Its structural features make it a valuable precursor for a range of more complex molecules with applications in medicinal chemistry and materials science. The growing demand for this intermediate necessitates the development of a large-scale synthesis protocol that is not only high-yielding and cost-effective but also prioritizes safety and environmental considerations.

The synthetic route detailed herein involves two primary transformations:

  • Nucleophilic Aromatic Substitution: The selective methoxylation of 2,6-dichlorotoluene to yield 2-chloro-3-methoxytoluene (more commonly referred to as 2-methyl-3-chloroanisole in some literature).

  • Grignard Reaction and Carboxylation: The formation of a Grignard reagent from 2-chloro-3-methoxytoluene, followed by its reaction with carbon dioxide (as dry ice) to produce the target this compound.

This approach offers a convergent and efficient pathway to the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound. The data is compiled from various sources and represents typical outcomes for this synthetic sequence at an industrial scale.

StepReactionStarting MaterialsKey ReagentsSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
1Methoxylation2,6-DichlorotolueneSodium Methoxide, Cuprous Salt (catalyst)Dimethylformamide (DMF)15120~95>98 (of 2-chloro-3-methoxytoluene)
2Grignard & Carboxylation2-Chloro-3-methoxytolueneMagnesium Turnings, Dry Ice (CO2)Tetrahydrofuran (THF)4-645-55 (Grignard), -10 to 10 (Carboxylation)~85-90>99 (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methoxytoluene

Materials:

  • 2,6-Dichlorotoluene

  • Sodium Methoxide (30% solution in Methanol)

  • Cuprous Chloride (CuCl)

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Nitrogen (inert gas)

Equipment:

  • Glass-lined reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Heating and cooling system

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants: To the reactor, add 2,6-dichlorotoluene (1.0 eq), sodium methoxide solution (1.2 eq), cuprous chloride (0.01 eq), and dimethylformamide (DMF) as the solvent.

  • Reaction: Stir the mixture and heat to approximately 120°C. Maintain this temperature for about 15 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (consumption of 2,6-dichlorotoluene), cool the reactor to room temperature.

  • Quenching and Extraction: Add water and toluene to the reaction mixture. Stir vigorously and then allow the layers to separate. The organic layer contains the product.

  • Phase Separation: Separate the aqueous layer and extract it with toluene to recover any residual product. Combine the organic layers.

  • Washing: Wash the combined organic layers with water to remove residual DMF and salts.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove toluene and any remaining volatile impurities.

  • Purification: The crude 2-chloro-3-methoxytoluene can be purified by vacuum distillation to achieve a purity of >98%.

Step 2: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Chloro-3-methoxytoluene (from Step 1)

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice (solid carbon dioxide), crushed

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Hydroxide (NaOH), 5% aqueous solution

  • Activated Carbon

  • Methanol (for recrystallization)

  • Nitrogen (inert gas)

Equipment:

  • Anhydrous glass-lined reactor with overhead stirrer, condenser, dropping funnel, and nitrogen inlet/outlet

  • Heating and cooling system

  • Filtration unit

  • Crystallization vessel

Procedure:

  • Grignard Reagent Formation:

    • Reactor Setup: Flame-dry the reactor and associated glassware under a nitrogen atmosphere to ensure anhydrous conditions.

    • Charging: Add magnesium turnings (1.1 eq) and a small crystal of iodine to the reactor.

    • Initiation: Add a small portion of a solution of 2-chloro-3-methoxytoluene (1.0 eq) in anhydrous THF to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Addition: Once the reaction has started, add the remaining solution of 2-chloro-3-methoxytoluene dropwise at a rate that maintains a gentle reflux (approximately 45-55°C).

    • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cooling: Cool the Grignard reagent solution to approximately -10°C using a suitable cooling bath.

    • Addition of Dry Ice: Slowly add crushed dry ice to the stirred Grignard solution. This is a highly exothermic reaction, and the temperature should be carefully controlled to remain below 10°C.

    • Reaction Time: Continue stirring for 2-3 hours after the addition of dry ice is complete, allowing the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quenching: Slowly and carefully pour the reaction mixture into a mixture of ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Extraction: Separate the organic layer (THF) and extract the aqueous layer with additional THF or another suitable organic solvent.

    • Solvent Removal: Combine the organic layers and remove the THF by distillation.

    • Basification and Decolorization: To the residue, add a 5% sodium hydroxide solution to a pH of 12 to dissolve the benzoic acid as its sodium salt. Treat the aqueous solution with activated carbon to remove colored impurities, followed by filtration.

    • Acidification and Precipitation: Cool the filtrate and slowly add 10% hydrochloric acid to a pH of 1 to precipitate the this compound as a white solid.

    • Isolation: Collect the solid product by filtration and wash with cold water.

    • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield a product with >99% purity.[1]

    • Drying: Dry the purified crystals under vacuum.

Safety and Hazard Considerations

The large-scale synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols.

  • 2,6-Dichlorotoluene: This starting material is a skin and eye irritant and is toxic to aquatic life with long-lasting effects.[2][3][4][5][6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide: This reagent is corrosive and flammable. It reacts violently with water. Handle under an inert atmosphere and away from sources of ignition.

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric, especially in the presence of moisture. The formation of the Grignard reagent must be carried out under strictly anhydrous conditions and a nitrogen atmosphere. Magnesium turnings are a flammable solid.[7][8][9][10]

  • Dry Ice (Solid Carbon Dioxide): Dry ice is extremely cold (-78.5°C) and can cause severe frostbite upon contact.[11][12][13][14][15] Handle with insulated gloves. The sublimation of large quantities of dry ice in an enclosed space can displace oxygen and create an asphyxiation hazard.[11][12][13][14][15] Ensure adequate ventilation.[11][12][13][14][15]

  • Pressure Build-up: The carboxylation step with dry ice can lead to a significant pressure build-up in a closed system due to the sublimation of carbon dioxide. The reactor must be properly vented.

  • General Precautions: All operations should be conducted in a well-ventilated area or in a fume hood. Appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Emergency eyewash stations and safety showers should be readily accessible.

Visualizations

Synthetic Pathway

Synthetic_Pathway A 2,6-Dichlorotoluene B 2-Chloro-3-methoxytoluene A->B 1. NaOMe, CuCl 2. DMF, 120°C C Grignard Reagent B->C Mg, THF reflux D This compound C->D 1. CO2 (dry ice) 2. H3O+

Caption: Synthetic route for this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Methoxylation cluster_step2 Step 2: Grignard Reaction and Carboxylation s1_react Reactor Setup Charge 2,6-Dichlorotoluene, NaOMe, CuCl, DMF s1_reaction Reaction Heat to 120°C for 15h s1_react->s1_reaction s1_workup Work-up Cool, add water and toluene s1_reaction->s1_workup s1_purify Purification Vacuum Distillation s1_workup->s1_purify s1_product 2-Chloro-3-methoxytoluene s1_purify->s1_product s2_grignard Grignard Formation Mg, THF, reflux s1_product->s2_grignard Starting Material s2_carboxylation Carboxylation Add Dry Ice at -10°C s2_grignard->s2_carboxylation s2_workup Work-up Quench with HCl, Extract s2_carboxylation->s2_workup s2_purify Purification Recrystallization from Methanol s2_workup->s2_purify s2_product This compound s2_purify->s2_product

Caption: Overall workflow for the synthesis of this compound.

References

The Role of Substituted Benzoic Acids in the Synthesis of Antitubercular Agents: A Review of Structurally Related Analogs to 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases did not yield specific examples of 2-Chloro-3-methoxybenzoic acid being directly utilized in the synthesis of reported antitubercular agents. However, the foundational structure of a substituted benzoic acid is a recurring motif in the development of novel therapeutics against Mycobacterium tuberculosis. This document provides detailed application notes and protocols for the synthesis of potent antitubercular agents derived from structurally similar benzoic acid derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The following sections detail the synthesis and application of compounds derived from substituted benzoic acids, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and other chloro- and methoxy-substituted analogs, which have shown promise in the fight against tuberculosis.

Benzothiazinones from 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid: A Promising Class of Antitubercular Agents

One of the most significant recent advancements in antitubercular drug discovery involves a class of compounds known as benzothiazinones (BTZs). These compounds have demonstrated remarkable potency against M. tuberculosis. A key precursor in the synthesis of potent BTZs is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[1] This precursor undergoes a multi-step synthesis to yield BTZ043 and its analogs, which are currently in clinical development.

Application Notes:

The synthesis of BTZs from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid highlights a critical pathway for developing new antitubercular drugs. The process involves the conversion of the benzoic acid to a benzamide, followed by cyclization to form the core benzothiazinone scaffold. These compounds target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis, leading to rapid bactericidal activity.

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide
  • Acid Chloride Formation: To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride.

  • Reaction: Gently reflux the mixture until the reaction is complete, as monitored by an appropriate method (e.g., TLC or IR spectroscopy).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in a suitable solvent and add a concentrated solution of ammonia.

  • Isolation: Stir the reaction mixture and then isolate the precipitated 2-chloro-3-nitro-5-(trifluoromethyl)benzamide by filtration.

  • Purification: Wash the product with water and dry to obtain the pure benzamide.

Synthetic Workflow for Benzothiazinone (BTZ) Core Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Cyclization to BTZ Scaffold A 2-Chloro-3-nitro-5- (trifluoromethyl)benzoic acid C 2-Chloro-3-nitro-5- (trifluoromethyl)benzoyl chloride A->C Reflux B Thionyl Chloride B->C E 2-Chloro-3-nitro-5- (trifluoromethyl)benzamide C->E D Concentrated Ammonia D->E F Further Reactions E->F G Benzothiazinone Core F->G

Caption: Synthetic workflow for the formation of the Benzothiazinone core.

Chalcone Analogues with Chloro and Methoxy Substitutions as Antitubercular Agents

Chalcones, characterized by an open-chain flavonoid structure, have been extensively studied for their wide range of biological activities, including antitubercular effects. Research has shown that the presence of chloro and methoxy substituents on the phenyl rings of chalcones can significantly enhance their activity against M. tuberculosis.[2][3]

Application Notes:

The synthesis of these chalcone analogues is typically achieved through a Claisen-Schmidt condensation. This reaction provides a straightforward method to combine substituted acetophenones and benzaldehydes to generate a diverse library of chalcones for biological screening. The antitubercular activity of these compounds is evaluated using standard methods such as the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: General Synthesis of Chalcones via Claisen-Schmidt Condensation
  • Reactant Preparation: Dissolve an equimolar amount of a substituted acetophenone and a substituted benzaldehyde in a suitable solvent, such as ethanol.

  • Base Addition: To this solution, add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to initiate the condensation.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by the formation of a precipitate or by TLC analysis.

  • Isolation: Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure chalcone.

Quantitative Data: Antitubercular Activity of Substituted Chalcones
Compound IDSubstituentsMIC (µM) against M. tuberculosis H37Rv
Chalcone 14"-fluorophenyl14 ± 0.11
Chalcone 23"-methoxyphenyl14 ± 0.17
Pyrazinamide (Standard)-25.34 ± 0.22

Data sourced from studies on chloro- and methoxy-substituted chalcones.[2]

Logical Relationship of Chalcone Synthesis and Evaluation

G A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Analog C->D E In vitro Antitubercular Assay (e.g., MABA) D->E F MIC Value Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Workflow for the synthesis and evaluation of antitubercular chalcones.

Substituted Benzoic Acid Derivatives as Prodrugs for Tuberculosis Treatment

Another innovative approach in antitubercular drug development is the use of prodrugs to improve the pharmacokinetic properties of active compounds. Studies have explored various substituted benzoic acid derivatives, including those with chloro substituents, as prodrugs.[4] The underlying principle is that the esterified form of the benzoic acid can more readily penetrate the mycobacterial cell wall, where it is then hydrolyzed by intracellular esterases to release the active acidic form.

Application Notes:

This prodrug strategy can enhance the efficacy of benzoic acid derivatives that may otherwise have poor cellular uptake. The synthesis involves the esterification of the parent benzoic acid with different alcohols to modulate lipophilicity. The antitubercular activity of these esters is then compared to the parent acid to evaluate the effectiveness of the prodrug approach.

Experimental Protocol: Esterification of a Substituted Benzoic Acid
  • Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid, an excess of the desired alcohol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude ester. Purify further by column chromatography if necessary.

Signaling Pathway: Prodrug Activation in Mycobacteria

G A Ester Prodrug (Substituted Benzoate) B Mycobacterial Cell Wall A->B Passive Diffusion D Mycobacterial Esterases A->D C Intracellular Space B->C C->D E Active Benzoic Acid D->E Hydrolysis F Inhibition of Cellular Processes E->F

Caption: Proposed mechanism of action for benzoic acid ester prodrugs.

References

Application Note: HPLC Method for Purity Analysis of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-3-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of such compounds by separating the main component from any process-related impurities or degradation products. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of this compound and its potential impurities between the nonpolar stationary phase and the polar mobile phase. A Diode Array Detector (DAD) is employed for detection, allowing for the quantification of the main peak and any impurities at a suitable wavelength.

Experimental Protocols

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) (e.g., Agilent 1260 Infinity II LC System or equivalent).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Ultrasonic bath.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (85%, analytical grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0):

    • Weigh 3.4 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase:

    • A mixture of the prepared Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 50:50 (v/v).

    • Degas the mobile phase for at least 15 minutes in an ultrasonic bath before use.

  • Diluent:

    • A mixture of Acetonitrile and Water in a ratio of 50:50 (v/v).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Data Analysis

The purity of the this compound sample is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected system suitability results and typical performance data for the method.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Approx. 9.6 min9.62 min
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Resolution (Rs) between closely eluting impurities ≥ 1.5> 2.0
Linearity (r²) ≥ 0.9990.9998
Limit of Detection (LOD) -0.05 µg/mL
Limit of Quantitation (LOQ) -0.15 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purity analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Inject Sample separation Chromatographic Separation (C18 Column) hplc->separation detection DAD Detection (230 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing and Analysis data_acq->data_proc Peak Integration report Purity Report data_proc->report Calculate % Purity

Caption: Workflow for the HPLC purity analysis.

Logical Relationship for Method Development

The diagram below outlines the logical considerations for developing the HPLC method.

Method_Development analyte Analyte Properties This compound pKa, UV Spectrum column_sel Column Selection Stationary Phase: C18 Dimensions: 4.6x250mm, 5µm analyte->column_sel mobile_phase Mobile Phase Optimization Organic: Acetonitrile Aqueous: Buffer (pH 3.0) Ratio: 50:50 column_sel->mobile_phase instrument_params Instrument Parameters Flow Rate: 1.0 mL/min Temp: 30°C Detection: 230 nm mobile_phase->instrument_params validation Method Validation Specificity, Linearity, Accuracy, Precision instrument_params->validation

Caption: Key considerations in HPLC method development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-3-methoxybenzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary routes.

Route 1: Two-Step Synthesis from 3-Hydroxybenzoic Acid

This route involves the chlorination of 3-hydroxybenzoic acid to form 2-chloro-3-hydroxybenzoic acid, followed by methylation.

Diagram of the Two-Step Synthesis Pathway:

Two_Step_Synthesis Start 3-Hydroxybenzoic Acid Intermediate 2-Chloro-3-hydroxybenzoic acid Start->Intermediate Chlorination (e.g., Cl2, SO2Cl2) End This compound Intermediate->End Methylation (e.g., DMS, CH3I) Direct_Chlorination Start 3-Methoxybenzoic Acid Product This compound Start->Product Chlorination Byproduct1 4-Chloro-3-methoxybenzoic acid Start->Byproduct1 Chlorination (isomer) Byproduct2 6-Chloro-3-methoxybenzoic acid Start->Byproduct2 Chlorination (isomer) Troubleshooting_Workflow Start Low Yield of This compound CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions AnalyzeByproducts Analyze Crude Product (TLC, NMR, GC-MS) CheckConditions->AnalyzeByproducts IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions (e.g., increase time/temp) IncompleteReaction->OptimizeConditions Yes WorkupLoss Product Loss During Workup? SideReactions->WorkupLoss No ModifyRoute Modify Synthetic Route or Change Reagents/Catalyst SideReactions->ModifyRoute Yes OptimizeWorkup Optimize Workup Procedure (e.g., pH adjustment, more extractions) WorkupLoss->OptimizeWorkup Yes Purification Improve Purification Method (Recrystallization, Chromatography) WorkupLoss->Purification No End Improved Yield OptimizeConditions->End ModifyRoute->End OptimizeWorkup->End Purification->End

Technical Support Center: Purification of Crude 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 2,6-dichlorotoluene, impurities may include unreacted starting material, isomers such as 3-Chloro-2-methoxybenzoic acid, and other chlorinated byproducts.[1][2][3] Synthesis from 3-chloro-o-xylene can also result in unreacted starting material and related chlorinated intermediates.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present. Try adding a small amount of a non-polar co-solvent (e.g., hexanes) to a solution of your compound in a more polar solvent and cool slowly. If this fails, column chromatography may be necessary to remove the impurities causing the oiling.

Q3: After recrystallization, the yield is very low. How can I improve it?

A3: Low yield can result from using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Consider a different solvent or a solvent pair for recrystallization.

Q4: The purity of my product after recrystallization is still low. What are the next steps?

A4: If a single recrystallization does not provide the desired purity, a second recrystallization using a different solvent system may be effective. Alternatively, column chromatography is a powerful technique for separating closely related impurities. An acid-base extraction can also be employed to remove neutral or basic impurities.

Q5: How do I choose the right solvent for recrystallization?

A5: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also not react with the compound and should be easily removable. For substituted benzoic acids, common solvents include water, ethanol, methanol, or a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes or water.[4] It is recommended to perform small-scale solubility tests with various solvents to find the optimal one.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities.Use a lower-boiling point solvent. Try a solvent pair: dissolve in a good solvent and add a poor solvent dropwise until cloudy, then heat to clarify and cool slowly. Purify by column chromatography before recrystallization.
Low recovery of purified product Too much solvent was used. The solution was cooled too rapidly. The compound is too soluble in the chosen solvent.Use the minimum amount of hot solvent to dissolve the crude product. Allow the solution to cool slowly to room temperature before cooling in an ice bath. Test different solvents or solvent pairs to find one with lower solubility at cold temperatures.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and impurities. Impurities co-crystallized with the product.Perform a second recrystallization with a different solvent system. Consider purification by column chromatography or acid-base extraction prior to recrystallization.
No crystals form upon cooling The solution is not supersaturated.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC The solvent system (eluent) is too polar or not polar enough.Optimize the eluent by testing different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a system that gives your product an Rf value of ~0.3-0.4 on TLC.[5]
Streaking of the compound on the column/TLC The compound is too acidic and is interacting strongly with the silica gel. The sample was overloaded.Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the ionization of the carboxylic acid.[6] Ensure the amount of crude material is appropriate for the column size (typically 1:30 to 1:50 ratio of compound to silica gel by weight).
Product elutes with impurities The chosen eluent does not provide sufficient resolution.Use a shallower solvent gradient during elution (i.e., increase the polarity of the eluent more slowly).[5] Try a different solvent system.
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Low recovery of product after acidification Incomplete extraction into the aqueous basic layer. Incomplete precipitation upon acidification.Perform multiple extractions with the basic solution. Ensure thorough mixing of the layers. Check the pH of the aqueous layer after acidification to ensure it is sufficiently acidic (pH < 4).[7][8] Cool the acidified solution in an ice bath to decrease the solubility of the product.
Emulsion formation between layers Vigorous shaking.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the separatory funnel to stand for a longer period.
Product is contaminated with neutral impurities Inefficient washing of the organic layer.After extracting the acidic product into the aqueous base, wash the organic layer with fresh aqueous base to remove any remaining acidic product.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Typical Yield Key Parameters to Control
Recrystallization >98%60-90%Solvent choice, cooling rate, amount of solvent
Column Chromatography >99%70-95%Stationary phase, eluent composition, column packing, loading amount
Acid-Base Extraction >95% (as a primary step)85-98%pH of aqueous solutions, number of extractions, solvent choice

Note: The values presented in this table are typical estimates for substituted benzoic acids and may vary depending on the nature and quantity of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of this compound into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times.

  • Washing (Organic Layer): The organic layer now contains neutral and basic impurities and can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry.

Visualizations

Purification_Workflow Crude Crude 2-Chloro-3- methoxybenzoic Acid Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase PureProduct Pure Product Recrystallization->PureProduct Impurities Impurities Recrystallization->Impurities in filtrate ColumnChrom->PureProduct ColumnChrom->Impurities in fractions AcidBase->PureProduct AcidBase->Impurities in organic layer

Caption: General purification workflow for crude this compound.

Troubleshooting_Decision_Tree Start Crude Product PurityCheck1 Check Purity (TLC/NMR) Start->PurityCheck1 IsPure Purity > 98%? PurityCheck1->IsPure PurificationMethod Choose Purification Method IsPure->PurificationMethod No End Pure Product IsPure->End Yes Recrystallize Recrystallization PurificationMethod->Recrystallize Column Column Chromatography PurificationMethod->Column AcidBase Acid-Base Extraction PurificationMethod->AcidBase PurityCheck2 Check Purity Recrystallize->PurityCheck2 Column->PurityCheck2 AcidBase->PurityCheck2 PurityCheck2->End Purity OK Reevaluate Re-evaluate Method or Combine Methods PurityCheck2->Reevaluate Purity Not OK

Caption: Decision tree for troubleshooting the purification of this compound.

References

common impurities in 2-Chloro-3-methoxybenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-methoxybenzoic acid. It addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound often originate from the synthetic route used for its manufacture. Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis process may be present. Common starting materials include 3-chloro-o-xylene or 2,6-dichlorotoluene.

  • Regioisomers: Isomeric forms of the final product can be generated, such as other chloro-methoxybenzoic acid isomers. The specific isomers depend on the directing effects of the substituents on the aromatic ring during chlorination or methoxylation.

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For example, if starting from 3-chloro-o-xylene, incompletely oxidized intermediates may be present.

  • Byproducts of Side Reactions: Side reactions can introduce other impurities. For instance, demethylation of the methoxy group can lead to the formation of a hydroxylated impurity, and over-chlorination can result in di- or tri-chlorinated species.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main component and its impurities. A reversed-phase C18 column is typically used.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.[2] Quantitative NMR (qNMR) can be particularly useful for determining purity against a certified internal standard.[2]

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 163 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most common and effective purification methods are:

  • Recrystallization: This technique is excellent for removing small amounts of impurities from a solid product. The choice of solvent is crucial for effective purification.

  • Acid-Base Extraction: This method is particularly useful for separating the acidic this compound from neutral or less acidic impurities.[3][4][5]

Troubleshooting Guides

Impurity Identification and Removal Workflow

This workflow outlines the general steps for identifying and removing impurities from this compound.

cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purification & Verification Crude Product Crude Product Purity Assessment Purity Assessment Crude Product->Purity Assessment Analyze Impurity Profile Impurity Profile Purity Assessment->Impurity Profile Determine Identify Impurities Identify Impurities Impurity Profile->Identify Impurities Characterize Select Method Select Method Identify Impurities->Select Method Based on properties Acid-Base Extraction Acid-Base Extraction Select Method->Acid-Base Extraction Neutral/Basic Impurities Recrystallization Recrystallization Select Method->Recrystallization Solid Impurities Purified Product Purified Product Acid-Base Extraction->Purified Product Isolate Recrystallization->Purified Product Isolate Final Purity Check Final Purity Check Purified Product->Final Purity Check Analyze Final Purity Check->Select Method <99%, Re-purify High Purity Product High Purity Product Final Purity Check->High Purity Product >99%

Caption: A logical workflow for the identification, selection of purification method, and verification of purity for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.[5]

    • Allow the layers to separate. The aqueous layer will be on the bottom.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with a fresh portion of 1 M sodium bicarbonate solution. Combine the aqueous extracts.

  • Washing: Wash the organic layer with a saturated brine solution to remove any residual water-soluble components.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Neutral/Basic Impurities (Optional): The dried organic layer contains any neutral or basic impurities. The solvent can be removed by rotary evaporation to isolate these components for characterization if needed.

  • Precipitation of the Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate out of the solution.[2]

  • Isolation of Pure Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water.

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already relatively pure but contains minor solid impurities.

Materials:

  • Crude this compound

  • A suitable recrystallization solvent (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A solvent pair, such as ethanol and water, can also be effective.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum volume of hot solvent to ensure good recovery.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Pure Product:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals.

Data Presentation

Table 1: Potential Impurities and their Origin

Impurity TypePotential CompoundsLikely OriginRecommended Removal Method
Starting Materials 3-chloro-o-xylene, 2,6-dichlorotolueneIncomplete reactionAcid-Base Extraction, Recrystallization
Regioisomers Other chloro-methoxybenzoic acid isomersNon-selective reactionFractional Crystallization, Preparative HPLC
Intermediates Partially oxidized or methoxylated speciesIncomplete reactionRecrystallization, Chromatography
Byproducts Dichloro-methoxybenzoic acids, Hydroxy-chlorobenzoic acidOver-reaction, DemethylationRecrystallization, Chromatography

Troubleshooting Common Issues in Purification

IssuePossible Cause(s)Recommended Solution(s)
Low recovery after recrystallization - Too much solvent used.- Cooling the solution too quickly.- The compound is too soluble in the chosen solvent.- Use the minimum amount of hot solvent.- Allow for slow cooling to room temperature before placing in an ice bath.- Perform solvent screening to find a more suitable solvent or solvent pair.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Choose a lower boiling point solvent.- Try a solvent mixture.- Perform a preliminary purification by acid-base extraction to remove gross impurities.
Incomplete separation in acid-base extraction - Incomplete deprotonation or protonation.- Insufficient mixing of layers.- Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during extraction and acidic (pH < 2) during precipitation.- Shake the separatory funnel vigorously and for a sufficient amount of time.
Product is colored after purification - Presence of colored impurities.- Treat the solution with activated charcoal before the final crystallization step.

Visualization of Key Concepts

Acid-Base Extraction Signaling Pathway

This diagram illustrates the principle of separating an acidic compound from neutral impurities.

cluster_0 Initial State cluster_1 Extraction Step cluster_2 Separated Components cluster_3 Isolation Crude_Mixture Crude Mixture (Acid + Neutral Impurity) in Organic Solvent Add_Base Add Aqueous Base (e.g., NaHCO3) Crude_Mixture->Add_Base Separation Shake & Separate Layers Add_Base->Separation Aqueous_Layer Aqueous Layer (Water-Soluble Salt of Acid) Separation->Aqueous_Layer Organic_Layer Organic Layer (Neutral Impurity) Separation->Organic_Layer Add_Acid Add Acid (e.g., HCl) Aqueous_Layer->Add_Acid Evaporate_Solvent Evaporate Solvent Organic_Layer->Evaporate_Solvent Pure_Acid Pure this compound Add_Acid->Pure_Acid Precipitation Neutral_Impurity Isolated Neutral Impurity Evaporate_Solvent->Neutral_Impurity Isolation

Caption: Diagram illustrating the acid-base extraction process for purifying this compound.

References

troubleshooting guide for reactions involving 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Chloro-3-methoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a solid with a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] Key identifiers include its CAS number, 33234-36-5, and its IUPAC name, this compound.[1] It is important to handle this compound with care as it is toxic if swallowed and causes serious eye irritation.[2]

Q2: What are the most common reactions performed with this compound?

As a substituted benzoic acid, this compound is frequently used in:

  • Esterification: To form the corresponding esters, which are common intermediates in organic synthesis.

  • Amide Coupling: To synthesize a wide range of amide derivatives with various amines.

  • Suzuki-Miyaura Coupling: To create biaryl structures by coupling with boronic acids, a crucial transformation in drug discovery.

Q3: What are the general safety precautions when working with this compound?

Always handle this compound in a well-ventilated area, preferably a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention.[1]

Troubleshooting Guides

Esterification Reactions

Problem: Low or no yield of the desired ester.

  • Possible Cause 1: Incomplete reaction due to equilibrium.

    • Solution: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[3][4]

  • Possible Cause 2: Steric hindrance.

    • Solution: The ortho-chloro and meta-methoxy groups can sterically hinder the approach of the alcohol to the carboxylic acid. To overcome this, you may need to increase the reaction temperature, prolong the reaction time, or use a more potent acid catalyst.[3] Microwave-assisted synthesis can also be effective in reducing reaction times for sterically hindered substrates.[5]

  • Possible Cause 3: Inactive catalyst.

    • Solution: Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and not contaminated with water. For substrates prone to side reactions under strongly acidic conditions, consider using a milder catalyst.

Problem: Formation of side products.

  • Possible Cause: Dehydration or other side reactions.

    • Solution: At elevated temperatures, side reactions such as the dehydration of the alcohol (if susceptible) can occur. Carefully control the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) to avoid over-running the reaction.

Amide Coupling Reactions

Problem: Failure to form the amide bond.

  • Possible Cause 1: Ineffective activation of the carboxylic acid.

    • Solution: The electronic properties of the substituted ring may influence the reactivity of the carboxylic acid. Ensure you are using an appropriate coupling agent (e.g., HATU, HBTU, EDC/HOBt).[6] If standard coupling agents fail, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride may be necessary.[6]

  • Possible Cause 2: Low nucleophilicity of the amine.

    • Solution: If the amine being used is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may be sluggish. In such cases, using a more potent coupling reagent, increasing the reaction temperature, or adding a catalyst like DMAP (4-dimethylaminopyridine) can be beneficial.

Problem: Difficulty in purification.

  • Possible Cause: Removal of coupling agent byproducts.

    • Solution: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can sometimes be challenging to remove. Choose a coupling agent that yields water-soluble byproducts (e.g., EDC) to simplify the workup.[7] A standard aqueous workup with dilute acid and base washes is typically effective in removing most impurities.[8]

Suzuki-Miyaura Coupling Reactions

Problem: Low conversion of the starting aryl chloride.

  • Possible Cause 1: Inactive catalyst system for an aryl chloride.

    • Solution: Aryl chlorides are known to be less reactive in Suzuki couplings compared to aryl bromides or iodides.[7] Standard palladium catalysts like Pd(PPh₃)₄ may not be effective.[7] It is often necessary to use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.[7]

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution: The choice of base and solvent is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[7]

Problem: Homocoupling of the boronic acid.

  • Possible Cause: Presence of oxygen.

    • Solution: Homocoupling is often promoted by the presence of oxygen, which can also deactivate the palladium catalyst.[9] Ensure that all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[7]

Quantitative Data Summary

The following tables provide representative quantitative data for reactions involving substituted benzoic acids, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Esterification

ParameterConditionExpected YieldReference
Reactants Benzoic acid derivative, excess alcohol (e.g., ethanol)
Catalyst H₂SO₄ (catalytic amount)70-90%[5]
Solvent Excess alcohol
Temperature Reflux
Time 2-24 hours

Table 2: Representative Conditions for Amide Coupling

ParameterConditionExpected YieldReference
Reactants Benzoic acid derivative, amine (1.1 eq.)
Coupling Agent HATU (1.1 eq.), DIPEA (2 eq.)60-95%[6]
Solvent DMF or DCM
Temperature Room Temperature to 50 °C
Time 4-24 hours

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionExpected YieldReference
Reactants Aryl chloride, boronic acid (1.2-1.5 eq.)
Catalyst Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)75-98%[10]
Base K₃PO₄ (2 eq.)
Solvent Dioxane/H₂O (4:1)
Temperature 80-110 °C
Time 12-24 hours

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Chloro-3-methoxybenzoate (Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 g, 5.36 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 mL, ~2 mol%) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Protocol 2: Synthesis of N-Phenyl-2-chloro-3-methoxybenzamide (Amide Coupling)
  • Reaction Setup: To a solution of this compound (1.0 g, 5.36 mmol) in dry DMF (15 mL) in a round-bottom flask, add HATU (2.24 g, 5.90 mmol) and N,N-diisopropylethylamine (DIPEA) (1.87 mL, 10.72 mmol).

  • Activation: Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add aniline (0.54 mL, 5.90 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Protocol 3: Synthesis of 2-Chloro-3-methoxy-biphenyl (Suzuki-Miyaura Coupling)
  • Reaction Setup: In a Schlenk flask, combine this compound (as its methyl ester, 1.0 g, 4.98 mmol), phenylboronic acid (0.73 g, 5.98 mmol), potassium phosphate (2.11 g, 9.96 mmol), Pd₂(dba)₃ (91 mg, 0.10 mmol), and SPhos (164 mg, 0.40 mmol).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (16 mL) and water (4 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Esterification start Low or No Ester Yield q1 Is the reaction at equilibrium? start->q1 s1 Use excess alcohol OR Remove water (Dean-Stark) q1->s1 Yes q2 Is steric hindrance an issue? q1->q2 No end Yield Improved s1->end s2 Increase temperature/time OR Use a stronger catalyst OR Consider microwave synthesis q2->s2 Yes q3 Is the catalyst active? q2->q3 No s2->end s3 Use fresh, anhydrous catalyst q3->s3 Yes s3->end

Caption: Troubleshooting workflow for low yield in esterification.

Amide_Coupling_Pathway sub 2-Chloro-3-methoxy- benzoic Acid activated Activated Ester Intermediate sub->activated + reagent Coupling Agent (e.g., HATU) reagent->activated tetrahedral Tetrahedral Intermediate activated->tetrahedral + amine Amine (R-NH2) amine->tetrahedral product Amide Product tetrahedral->product - Byproducts

Caption: General reaction pathway for amide bond formation.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Cl(L2) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L2) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product aryl_halide Ar-Cl aryl_halide->oa boronic_acid Ar'-B(OR)2 boronic_acid->tm base Base base->tm

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

optimization of catalyst for the synthesis of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Chloro-3-methoxybenzoic acid. Due to the limited availability of direct literature for this specific compound, this guide is based on established protocols for analogous substituted benzoic acids. The troubleshooting guides and frequently asked questions (FAQs) are designed to address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Based on analogous reactions, two primary synthetic routes are proposed:

  • Route A: Electrophilic Chlorination. This route involves the direct chlorination of 3-methoxybenzoic acid. This is often a straightforward approach but may present challenges with regioselectivity.

  • Route B: Nucleophilic Methoxylation. This route starts with a dichlorinated benzoic acid derivative, followed by a selective nucleophilic substitution of one chlorine atom with a methoxy group. This can offer better control over isomer formation but may require catalyst optimization.

Q2: How can I minimize the formation of isomeric byproducts in the chlorination of 3-methoxybenzoic acid (Route A)?

A2: The methoxy group is an ortho-, para-director. Therefore, chlorination can occur at the 2-, 4-, and 6-positions. To favor chlorination at the 2-position, consider the following:

  • Catalyst Choice: Lewis acid catalysts such as iodine or iron(III) chloride can influence regioselectivity.[1]

  • Solvent: The choice of solvent can impact the reactivity and selectivity of the chlorinating agent.

  • Temperature Control: Lower reaction temperatures can often improve selectivity by reducing the rate of competing side reactions.

Q3: What are common catalysts for the methoxylation of aryl chlorides (Route B), and what are the key optimization parameters?

A3: Copper-based catalysts are commonly employed for the methoxylation of aryl halides in what is known as the Ullmann condensation. Key optimization parameters include:

  • Copper Source: Copper(I) salts such as CuI or CuBr are often effective.

  • Ligand: The addition of a ligand, such as a diamine or an amino acid, can significantly improve catalyst activity and stability.

  • Base: A strong base, like sodium methoxide, is typically used both as the nucleophile and to drive the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common.

  • Temperature: Reaction temperatures typically range from 100 to 150 °C.

Q4: My reaction yield is consistently low. What are the first troubleshooting steps?

A4: For either synthetic route, low yield can stem from several factors:

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

  • Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving organometallic catalysts, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: If using a catalyst, ensure it has not degraded. Consider using a fresh batch or a different catalyst system.

  • Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. A suboptimal temperature can also lead to low conversion or decomposition.

Q5: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A5: Improving selectivity often involves a systematic optimization of reaction conditions:

  • Catalyst and Ligand Screening: If applicable, screen a variety of catalysts and ligands.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

  • Temperature Optimization: As mentioned, lower temperatures can sometimes favor the desired product.

  • Rate of Addition: Slow, controlled addition of a reagent can sometimes minimize side reactions.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst- Use a fresh batch of catalyst. - For copper-catalyzed reactions, consider pre-activation of the catalyst. - Ensure the correct catalyst loading is being used.
Insufficient Reaction Temperature- Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure accurate temperature measurement at the reaction site.
Poor Quality Reagents- Verify the purity of starting materials and solvents. - Use freshly distilled solvents if they are hygroscopic.
Presence of Inhibitors- Ensure all glassware is clean and dry. - Purify starting materials if they are suspected to contain inhibitors.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Route A (Chlorination):
Non-selective Chlorinating Agent- Consider using a milder chlorinating agent. - Explore different catalyst systems (e.g., Iodine, FeCl₃) that may offer better regiocontrol.[1]
High Reaction Temperature- Perform the reaction at a lower temperature to favor the kinetically controlled product.
Route B (Methoxylation):
Di-substitution or Other Side Reactions- Optimize the stoichiometry of the methoxylating agent. - Screen different copper catalysts and ligands to improve selectivity. - Adjust the reaction temperature and time.
Problem 3: Product Decomposition
Possible Cause Suggested Solution
High Reaction Temperature- Lower the reaction temperature. - Use a more active catalyst that allows for lower reaction temperatures.
Prolonged Reaction Time- Monitor the reaction closely and stop it once the starting material is consumed.
Incompatible Solvent or Base- Screen alternative solvents and bases that are compatible with the product.

Experimental Protocols (Based on Analogous Syntheses)

Route A: Electrophilic Chlorination of 3-Methoxybenzoic Acid (Hypothetical Protocol)

This protocol is adapted from the chlorination of 2-methoxybenzoic acid.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 3-methoxybenzoic acid (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.05 equivalents).

  • Chlorination: Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature at 0-5 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, purge the excess chlorine with nitrogen. Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Route B: Copper-Catalyzed Methoxylation of 2,3-Dichlorobenzoic Acid (Hypothetical Protocol)

This protocol is based on general procedures for copper-catalyzed methoxylation of aryl halides.

  • Reaction Setup: To an oven-dried Schlenk tube, add 2,3-dichlorobenzoic acid (1 equivalent), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., 1,10-phenanthroline, 10-20 mol%).

  • Reagent Addition: Add sodium methoxide (1.5-2 equivalents) and a dry, polar aprotic solvent (e.g., DMF or DMSO).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Quantitative Data from Analogous Syntheses

Table 1: Catalyst Performance in the Oxidation of 3-chloro-o-xylene to 2-methyl-3-chlorobenzoic acid [2]

CatalystTemperature (°C)Pressure (MPa)Time (h)Purity (%)Yield (%)
Cobalt Manganese Bromide150-15511895.835
Cobalt Bromide150-1551698.876.2

Table 2: Yields in the Chlorination of 2-methoxybenzoic acid [1]

Chlorinating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Cl₂ gasIodineGlacial Acetic Acid0-5245-chloro-2-methoxybenzoic acid79.68
Cl₂ gasIodine/Ethyl AcetateCarbon Tetrachloride73-78105-chloro-2-methoxybenzoic acid81.5

Visualizations

experimental_workflow_A cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start 3-Methoxybenzoic Acid dissolve Dissolve in Acetic Acid start->dissolve add_catalyst Add Iodine Catalyst dissolve->add_catalyst chlorinate Chlorinate with Cl₂ Gas (0-5 °C) add_catalyst->chlorinate quench Quench with Water chlorinate->quench filter Filter Solid quench->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for Route A: Electrophilic Chlorination.

troubleshooting_low_yield start Low/No Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_conditions Optimize Reaction Time & Temperature start->check_conditions solution Yield Improved check_reagents->solution check_atmosphere->solution check_catalyst->solution check_conditions->solution

References

preventing side reactions in the synthesis of 2-Chloro-3-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-methoxybenzoic acid and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Directed ortho-metalation (DoM): This is a highly regioselective method that utilizes a directing group to activate a specific ortho position for metalation, followed by reaction with an electrophile. For 3-methoxybenzoic acid, the methoxy and carboxylic acid groups can direct the metalation.[1][2][3]

  • Electrophilic Chlorination: Direct chlorination of 3-methoxybenzoic acid using a chlorinating agent. The regioselectivity can be a challenge with this method.

  • From 2,6-dichlorotoluene: This multi-step synthesis involves the methoxylation of 2,6-dichlorotoluene to form 2-chloro-6-methoxytoluene, followed by a Grignard reaction with carbon dioxide.[4]

  • From 3-hydroxybenzoic acid: Chlorination of 3-hydroxybenzoic acid can yield 2-chloro-3-hydroxybenzoic acid, which can then be methylated.[5]

Q2: I am observing poor regioselectivity during the electrophilic chlorination of 3-methoxybenzoic acid. How can I improve this?

A2: Poor regioselectivity is a common issue. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to a mixture of chlorinated isomers. To improve selectivity for the 2-position:

  • Choice of Chlorinating Agent: Milder chlorinating agents may offer better control. Consider reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst.

  • Reaction Conditions: Temperature and solvent can significantly influence the isomeric ratio. Lowering the reaction temperature can sometimes enhance selectivity.

  • Protecting Groups: Temporarily protecting the carboxylic acid group as an ester may alter the directing effects and improve the desired regioselectivity.

Q3: During the hydrolysis of a nitrile precursor to the carboxylic acid, I am getting a significant amount of the amide intermediate. How can I drive the reaction to completion?

A3: The formation of a stable amide intermediate is a frequent observation in nitrile hydrolysis.[6] To favor the formation of the carboxylic acid, consider the following:

  • Reaction Conditions: Both acidic and basic conditions can be used for hydrolysis.[7][8][9] For complete hydrolysis to the carboxylic acid, prolonged reaction times and higher temperatures under strongly acidic (e.g., refluxing with aqueous HCl or H₂SO₄) or basic (e.g., refluxing with aqueous NaOH or KOH) conditions are typically required.[8]

  • pH Adjustment: If using alkaline hydrolysis, the final product will be the carboxylate salt.[8] You will need to acidify the reaction mixture after completion to protonate the carboxylate and isolate the carboxylic acid.[8]

Q4: What are the key safety precautions when working with organolithium reagents in Directed ortho-Metalation?

A4: Organolithium reagents like n-butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are highly pyrophoric and moisture-sensitive. Strict anhydrous and inert atmosphere techniques are mandatory.

  • Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents must be used.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

  • Proper Quenching: The reaction must be carefully quenched by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at low temperatures.

Troubleshooting Guides

Problem 1: Low Yield in Directed ortho-Metalation (DoM)

Low yields in DoM reactions for the synthesis of this compound derivatives can stem from several factors.

Probable CauseRecommended Solution
Incomplete Deprotonation Ensure the organolithium reagent is of high quality and accurately titrated. Use a sufficient excess of the base (typically 1.1-1.5 equivalents). Ensure the reaction temperature is optimal for the specific base used.[10][11]
Side Reactions Protonation of the Organolithium Reagent: Ensure strictly anhydrous conditions. Traces of water will quench the organolithium reagent.[12] Reaction with the Carboxylic Acid Group: While DoM on unprotected benzoic acids is possible, the acidic proton of the carboxylic acid will be abstracted first. Ensure enough organolithium reagent is used to account for this.[10][11]
Poor Electrophile Reactivity Use a highly reactive chlorinating agent (e.g., hexachloroethane). Ensure the electrophile is added at the appropriate temperature to prevent decomposition or side reactions.
Incorrect Regioselectivity The choice of base can influence the site of metalation. For 2-methoxybenzoic acid, s-BuLi/TMEDA directs metalation ortho to the carboxylate, while n-BuLi/t-BuOK can lead to a different regioisomer.[10][11] For 3-methoxybenzoic acid, the directing effects of both the methoxy and carboxylate groups must be considered.
Problem 2: Formation of Decarboxylated Byproducts

Decarboxylation can be a significant side reaction, especially under harsh thermal or acidic conditions, leading to the formation of 2-chloroanisole.[13][14]

Probable CauseRecommended Solution
High Reaction Temperature Avoid excessive heating during the synthesis and work-up steps. Decarboxylation rates increase significantly at higher temperatures.[13]
Strongly Acidic Conditions While acid catalysis can be necessary for some steps, prolonged exposure to strong acids, particularly at elevated temperatures, can promote decarboxylation.[13][14] Use the mildest acidic conditions possible and minimize reaction times.
Presence of Oxidizing Agents Under certain conditions, oxidative decarboxylation can occur. Ensure the reaction is free from strong oxidizing agents unless they are part of the intended reaction scheme.
Problem 3: Byproducts from Grignard Reactions

When synthesizing derivatives via a Grignard reaction (e.g., reacting an aryl magnesium halide with CO₂), several side products can diminish the yield of the desired carboxylic acid.

Probable CauseRecommended Solution
Formation of Biphenyls This occurs from the coupling of the Grignard reagent with unreacted aryl halide. To minimize this, add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Reaction with Water (Protonation) Grignard reagents are strong bases and react readily with water.[12] Ensure all glassware is dry and use anhydrous solvents.
Formation of Ketones and Tertiary Alcohols If the Grignard reagent reacts with an ester derivative of the benzoic acid, double addition can occur to form a tertiary alcohol.[15] When using CO₂, ensure it is dry and in excess.

Experimental Protocols

Key Experiment: Directed ortho-Metalation of 3-Methoxybenzoic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Methoxybenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Hexachloroethane (C₂Cl₆)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 3-methoxybenzoic acid in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.2 equivalents) to the solution.

  • Slowly add s-BuLi (2.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid.

  • Stir the resulting dianion solution at -78 °C for 1 hour.

  • Dissolve hexachloroethane (1.5 equivalents) in anhydrous THF and add it slowly to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Acidify the aqueous layer with HCl and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow Workflow for Directed ortho-Metalation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Methoxybenzoic Acid in Anhydrous THF cool Cool to -78 °C start->cool add_tmeda Add TMEDA cool->add_tmeda add_sBuLi Add s-BuLi add_tmeda->add_sBuLi stir1 Stir for 1h at -78 °C (Dianion Formation) add_sBuLi->stir1 add_electrophile Add Electrophile (e.g., C₂Cl₆) stir1->add_electrophile stir2 Stir for 2-3h at -78 °C add_electrophile->stir2 quench Quench with Sat. NH₄Cl stir2->quench warm Warm to Room Temperature quench->warm extract Acidify and Extract warm->extract purify Dry and Purify extract->purify end This compound purify->end

Caption: A generalized workflow for the synthesis of this compound via Directed ortho-Metalation.

troubleshooting_low_yield Troubleshooting Low Yield in DoM cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Deprotonation start->cause1 cause2 Moisture Contamination start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Poor Electrophile Reactivity start->cause4 sol1 Titrate Base Increase Equivalents cause1->sol1 sol2 Use Anhydrous Solvents Dry Glassware Thoroughly cause2->sol2 sol3 Verify Reagent Concentrations Account for Di-deprotonation cause3->sol3 sol4 Use a More Reactive Electrophile Optimize Addition Temperature cause4->sol4

Caption: A decision-making diagram for troubleshooting low yields in Directed ortho-Metalation reactions.

This technical support guide provides a starting point for addressing common challenges in the synthesis of this compound derivatives. For more specific issues, consulting detailed literature and considering the specific nature of your derivative are recommended.

References

degradation studies of 2-Chloro-3-methoxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation studies of 2-Chloro-3-methoxybenzoic acid and related chloroaromatic compounds. Due to the limited availability of specific degradation data for this compound in publicly accessible literature, this guide synthesizes information from studies on other chlorobenzoic acids and chloroaromatic compounds to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the degradation of this compound?

A1: The most common methods for the degradation of chloroaromatic compounds like this compound are advanced oxidation processes (AOPs) and microbial degradation. AOPs include photocatalysis and sonochemical degradation, which utilize highly reactive radicals to break down the pollutant.[1][2] Microbial degradation employs microorganisms that can use the compound as a carbon source.

Q2: What are the expected degradation products of this compound?

A2: While specific pathways for this compound are not extensively documented, degradation of chlorobenzoic acids typically proceeds through hydroxylation, dechlorination, and ring cleavage. Potential intermediates could include hydroxylated benzoic acids, chlorocatechols, and ultimately, simpler organic acids and carbon dioxide.[3]

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be monitored by periodically taking samples from the reaction mixture and analyzing the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4] The formation of inorganic chloride ions can also be measured to quantify dechlorination.

Q4: What are the key parameters that influence the efficiency of photocatalytic degradation?

A4: The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the pH of the solution, the initial concentration of the substrate, the intensity of the light source, and the presence of dissolved oxygen and other inorganic ions.[5]

Q5: What safety precautions should I take when working with this compound?

A5: this compound is toxic if swallowed and can cause skin and eye irritation.[6] It is essential to handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and wash hands thoroughly after handling.[6]

Troubleshooting Guides

Photocatalytic Degradation
Issue Possible Cause Troubleshooting Steps
Low degradation efficiency 1. Inactive or insufficient photocatalyst. 2. Inappropriate pH of the solution. 3. Low light intensity or incorrect wavelength. 4. High initial concentration of the substrate. 5. Presence of interfering substances (e.g., radical scavengers).[5]1. Ensure the photocatalyst is from a reliable source and use the optimal concentration. 2. Adjust the pH to the optimal value for the specific photocatalyst and substrate. 3. Check the lamp's output and ensure it emits at the required wavelength for catalyst activation. 4. Reduce the initial concentration of this compound. 5. Use purified water and analyze the sample for potential interfering ions.
Catalyst deactivation 1. Fouling of the catalyst surface by degradation intermediates. 2. Agglomeration of catalyst particles.1. Wash the catalyst with a suitable solvent or regenerate it through heat treatment. 2. Improve stirring or use ultrasonication to disperse the catalyst particles.
Irreproducible results 1. Inconsistent experimental conditions. 2. Degradation of the light source over time.1. Carefully control all parameters, including temperature, pH, catalyst loading, and substrate concentration. 2. Monitor the light source's intensity regularly and replace it if necessary.
Sonochemical Degradation
Issue Possible Cause Troubleshooting Steps
Slow degradation rate 1. Suboptimal ultrasonic frequency or power.[7] 2. Inefficient cavitation due to dissolved gases. 3. High viscosity of the solution. 4. Inappropriate temperature.[1]1. Optimize the frequency and power of the ultrasonic transducer for your specific reactor setup. 2. Degas the solution before sonication or sparge with a specific gas (e.g., argon) to enhance cavitation. 3. Dilute the sample if possible. 4. Control the temperature of the reaction, as higher temperatures can sometimes reduce sonochemical efficiency.[1]
Incomplete mineralization 1. Formation of recalcitrant byproducts.[8] 2. Insufficient reaction time.1. Combine sonolysis with another AOP, such as photocatalysis or Fenton chemistry. 2. Extend the duration of the ultrasonic treatment.
Reactor erosion 1. Cavitational collapse near the reactor walls.1. Use a reactor made of resistant materials. 2. Optimize the position of the ultrasonic probe to minimize direct impact on the walls.
Microbial Degradation
Issue Possible Cause Troubleshooting Steps
No significant degradation 1. The microbial strain is incapable of degrading the compound. 2. Toxicity of the compound at the tested concentration. 3. Unfavorable culture conditions (pH, temperature, nutrients).1. Screen for and isolate microbial strains from contaminated sites that are adapted to degrade chloroaromatics. 2. Start with a lower concentration of this compound and gradually increase it. 3. Optimize the culture medium and physical parameters for microbial growth.
Slow microbial growth 1. Lack of essential nutrients. 2. Presence of inhibitory substances.1. Supplement the medium with a complete nutrient source. 2. Ensure the purity of the substrate and the medium.
Inconsistent degradation rates 1. Contamination of the microbial culture. 2. Genetic instability of the degrading strain.1. Maintain strict aseptic techniques during all stages of the experiment. 2. Periodically re-isolate and verify the degrading capability of the microbial strain.
HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Peak tailing 1. Interaction of the analyte with active sites on the column. 2. Incorrect mobile phase pH.[9]1. Use a column with high-purity silica. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[9]
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Late elution from a previous injection.[9]1. Use fresh, high-purity solvents and flush the injector. 2. Increase the run time or use a gradient elution to elute all compounds.
Retention time drift 1. Change in mobile phase composition.[10] 2. Fluctuation in column temperature.[10] 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing.[10] 2. Use a column oven to maintain a constant temperature.[10] 3. Replace the column if it has reached the end of its lifespan.

Data Presentation

The following tables present hypothetical quantitative data for the degradation of a model chlorobenzoic acid under different conditions. This data is for illustrative purposes to guide researchers in presenting their experimental results.

Table 1: Photocatalytic Degradation of a Model Chlorobenzoic Acid

CatalystCatalyst Loading (g/L)Initial Concentration (mg/L)Light SourceIrradiation Time (min)Degradation Efficiency (%)
TiO₂ P251.020UVA Lamp6085.2
ZnO1.020UVA Lamp6078.5
g-C₃N₄1.520Visible Light Lamp12065.8

Table 2: Sonochemical Degradation of a Model Chlorobenzoic Acid

Frequency (kHz)Power (W)Initial Concentration (mg/L)Treatment Time (min)Degradation Efficiency (%)
20100259072.3
200150259088.9
500200259095.1

Table 3: Microbial Degradation of a Model Chlorobenzoic Acid by Pseudomonas sp.

Initial Concentration (mg/L)Incubation Time (days)pHTemperature (°C)Degradation Efficiency (%)
5077.03092.4
10077.03081.7
5075.03065.3

Experimental Protocols

Photocatalytic Degradation Protocol
  • Preparation of the reaction suspension: Suspend the desired amount of photocatalyst (e.g., 1.0 g/L of TiO₂) in an aqueous solution of this compound of a known concentration (e.g., 20 mg/L).

  • Adsorption equilibrium: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the substrate and the catalyst surface.

  • Initiation of photoreaction: Irradiate the suspension using a suitable light source (e.g., a high-pressure mercury lamp). Maintain constant stirring throughout the experiment.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Sample analysis: Centrifuge or filter the samples to remove the photocatalyst particles. Analyze the supernatant for the concentration of this compound using HPLC.

Sonochemical Degradation Protocol
  • Preparation of the solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 25 mg/L).

  • Sonication: Place a known volume of the solution into a sonochemical reactor. Immerse the ultrasonic probe or activate the ultrasonic bath.

  • Temperature control: Use a water bath to maintain a constant temperature during the experiment.

  • Sampling: Collect samples at predetermined time intervals.

  • Sample analysis: Analyze the samples for the remaining concentration of this compound using HPLC.

Microbial Degradation Protocol
  • Inoculum preparation: Grow a pure culture of a suitable bacterial strain (e.g., Pseudomonas sp.) in a nutrient-rich medium until it reaches the late exponential phase.

  • Inoculation: Harvest the bacterial cells by centrifugation, wash them with a sterile buffer, and resuspend them in a mineral salt medium. Inoculate this cell suspension into the mineral salt medium containing this compound as the sole carbon source.

  • Incubation: Incubate the cultures under optimal conditions of temperature and shaking.

  • Sampling: Aseptically withdraw samples at regular intervals.

  • Sample analysis: Centrifuge the samples to remove bacterial cells and analyze the supernatant for the concentration of this compound using HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_solution Prepare Solution of This compound start->prep_solution add_catalyst Add Photocatalyst / Inoculate Microbes prep_solution->add_catalyst run_degradation Run Degradation (Photocatalysis/Sonolysis/Microbial) add_catalyst->run_degradation sampling Collect Samples at Time Intervals run_degradation->sampling sampling->run_degradation Continue Experiment sample_prep Sample Preparation (Filter/Centrifuge) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data Data Analysis (Degradation Kinetics) hplc->data end End data->end Degradation_Pathway A This compound B Hydroxylated Intermediate A->B Hydroxylation C Dechlorinated Intermediate (e.g., 3-methoxy-2-hydroxybenzoic acid) A->C Direct Dechlorination/ Hydroxylation B->C Dechlorination D Ring Cleavage Product C->D Dioxygenase E Central Metabolism (TCA Cycle) D->E F Mineralization (CO2 + H2O + Cl-) E->F

References

challenges in the scale-up of 2-Chloro-3-methoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-Chloro-3-methoxybenzoic acid production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction during the methoxylation step.Ensure precise temperature control as specified in the protocol. Monitor reaction progress using HPLC to confirm the consumption of the starting material (<0.5%).[1]
Loss of product during work-up and extraction.Optimize the pH adjustment during acidification to ensure complete precipitation of the product. Use minimal amounts of cold solvent for washing the filtered solid to prevent redissolving.
Side reactions leading to by-product formation.Maintain strict control over reaction temperature to minimize the formation of isomers or other impurities.
Product Purity Issues Presence of unreacted starting materials.Extend the reaction time or slightly increase the temperature, while carefully monitoring for by-product formation.
Formation of isomeric by-products.Optimize the reaction conditions, including solvent, temperature, and catalyst, to favor the formation of the desired isomer. Purification via recrystallization may be necessary.[2]
Discolored final product (off-white or brownish).Treat the crude product with activated carbon during the purification process to remove colored impurities. Ensure all solvents are of high purity.
Inconsistent Grignard Reaction Failure to initiate the Grignard reaction.Ensure all glassware is flame-dried and reagents are anhydrous.[3][4] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
Low yield of the carboxylic acid after carboxylation.Use a large excess of freshly crushed dry ice to ensure complete reaction with the Grignard reagent. Maintain a low temperature during the addition of the Grignard solution to the dry ice.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common industrial routes involve a two-step "one-pot" process starting from 2-chlorobenzonitrile. This includes a nucleophilic substitution reaction with sodium methoxide in methanol, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[1] An alternative laboratory-scale synthesis involves a Grignard reaction, where a suitable chloro-methoxy-substituted aryl halide is converted to a Grignard reagent and then reacted with carbon dioxide.[3][4]

Q2: What are the critical safety precautions for handling the reagents involved in the production of this compound?

A2: this compound and its precursors can be hazardous. The compound itself is toxic if swallowed and causes skin and serious eye irritation.[5][6][7] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][8]

  • Handling of Reagents: Reagents like sodium methoxide are corrosive and moisture-sensitive. Grignard reagents are highly reactive with water and protic solvents.[4] Ensure all handling is done under an inert atmosphere and with proper precautions.

  • Waste Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[5]

Q3: How can I effectively monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the disappearance of starting materials (e.g., 2-chlorobenzonitrile) and the formation of the intermediate and final product.[1] Thin Layer Chromatography (TLC) can also be used for a more rapid qualitative assessment of the reaction progress.

Q4: What are the key challenges when scaling up the production of this compound?

A4: Scaling up chemical processes presents several challenges that are often not apparent at the lab scale.[9] For this specific synthesis, key considerations include:

  • Heat Transfer: The methoxylation and hydrolysis reactions can be exothermic. The reduced surface-area-to-volume ratio in larger reactors can make heat dissipation less efficient, potentially leading to runaway reactions or increased by-product formation.

  • Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining reaction homogeneity and consistent temperature distribution.

  • Reagent Addition: The rate of addition of reagents, especially in exothermic steps, needs to be carefully controlled to manage the reaction temperature.

  • Material Handling: Safe and efficient handling of larger quantities of hazardous materials is a primary concern.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution and Hydrolysis

This protocol is based on a common industrial method for producing methoxybenzoic acids.[1]

  • Methoxylation:

    • In a pressure reactor, charge 30% sodium methoxide in methanol.

    • Add 2-chlorobenzonitrile under an inert atmosphere (e.g., nitrogen).

    • Seal the reactor and heat to 80-150°C. The reaction pressure will be approximately 0.18-1.4 MPa.

    • Maintain the reaction for 2-4 hours, monitoring the consumption of 2-chlorobenzonitrile by HPLC until it is <0.5%.

  • Hydrolysis:

    • Cool the reaction mixture to below 50°C.

    • Carefully add a 30% aqueous solution of sodium hydroxide.

    • Increase the temperature to distill off the methanol.

    • Once the internal temperature reaches approximately 100°C, switch to reflux and maintain for 2-8 hours until the intermediate nitrile is <0.5% by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture.

    • Adjust the pH to <4 with hydrochloric acid to precipitate the product.

    • Filter the resulting white solid.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of benzoic acids using a Grignard reagent.[3][4]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings under an inert atmosphere.

    • Add a solution of the appropriate chloro-methoxy-substituted aryl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction.

    • Reflux the mixture until the magnesium is consumed.

  • Carboxylation:

    • Pour the Grignard solution over an excess of crushed dry ice while stirring.

  • Work-up:

    • After the excess dry ice has sublimed, slowly add dilute hydrochloric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and then extract the product into an aqueous sodium bicarbonate solution.

    • Acidify the bicarbonate solution with concentrated HCl to a pH of 1 to precipitate the this compound.

    • Filter, wash with cold water, and dry the product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (2-Chlorobenzonitrile) B Methoxylation (Sodium Methoxide, Methanol) A->B C Hydrolysis (Sodium Hydroxide, Water) B->C D Acidification (Hydrochloric Acid) C->D Crude Product E Filtration D->E F Washing (Cold Water) E->F G Drying F->G H H G->H Final Product (this compound)

Caption: Workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Purity Issue q1 Check Reaction Completion (HPLC/TLC) start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Reaction Complete q1->a1_no Yes s1 - Increase reaction time - Slightly increase temperature a1_yes->s1 end_s1 Improved Yield s1->end_s1 q2 Analyze Impurity Profile a1_no->q2 a2_byproduct Significant By-products q2->a2_byproduct By-products Present a2_workup Losses During Work-up q2->a2_workup Minimal By-products s2 - Optimize temperature control - Check reagent purity a2_byproduct->s2 end_s2 Improved Purity s2->end_s2 s3 - Optimize pH for precipitation - Use cold solvent for washing a2_workup->s3 end_s3 Improved Yield s3->end_s3

Caption: Troubleshooting decision tree for low yield or purity.

References

Technical Support Center: Resolving Co-elution of 2-Chloro-3-methoxybenzoic Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems with 2-Chloro-3-methoxybenzoic acid isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you resolve specific co-elution challenges.

Q1: My this compound isomers are co-eluting or have very poor resolution on a standard C18 column. What is the first thing I should check?

A1: The most common reason for poor resolution of acidic isomers like this compound is an inappropriate mobile phase pH. The retention of these compounds in reversed-phase HPLC is highly dependent on their ionization state.[1][2][3] To improve retention and separation, you need to ensure the analytes are in their neutral, non-ionized form.

Actionable Advice:

  • Determine the pKa: The pKa of benzoic acid derivatives is typically around 4.

  • Adjust Mobile Phase pH: Adjust the pH of your mobile phase to be at least 1.5 to 2 units below the pKa of the isomers. A good starting point is a pH of 2.5-3.0.[2]

  • Use a Buffer: Employ a suitable buffer (e.g., phosphate buffer, 20 mM) or an acid modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to maintain a stable pH throughout the analysis.[4]

  • Equilibrate: Ensure your column is thoroughly equilibrated with the new mobile phase before injecting your sample.

Q2: I've adjusted the pH, but the isomers are still not fully resolved. What's my next step?

A2: After optimizing the mobile phase pH, the next step is to adjust the organic modifier in your mobile phase. This will alter the selectivity of your separation.

Actionable Advice:

  • Modify Organic Solvent Percentage: If the peaks are eluting too closely, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase by 2-5% increments. This will generally increase retention times and may improve resolution.

  • Change the Organic Solvent: If adjusting the percentage of your current solvent isn't effective, switch to a different organic solvent. Acetonitrile and methanol have different selectivities, and one may provide better resolution for your specific isomers.[5]

Q3: Mobile phase optimization isn't enough. Should I consider a different column?

A3: Yes, if mobile phase optimization on a C18 column is insufficient, changing the stationary phase is a powerful way to alter selectivity. For aromatic compounds like your isomers, a phenyl-based column is an excellent choice.

Actionable Advice:

  • Switch to a Phenyl-Hexyl Column: Phenyl-Hexyl columns provide alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and your analytes.[6][7][8][9][10] This can significantly improve the separation of positional isomers that are difficult to resolve on a C18 column.

  • Consider Other Phenyl Chemistries: Different types of phenyl columns (e.g., biphenyl) offer unique selectivities that could be beneficial.[9]

Q4: I'm seeing peak tailing for my isomers. What could be the cause and how do I fix it?

A4: Peak tailing for acidic compounds is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.

Actionable Advice:

  • Lower Mobile Phase pH: This will suppress the ionization of the silanol groups, reducing their interaction with your acidic analytes.

  • Use an End-capped Column: High-quality, end-capped columns have fewer free silanol groups, which minimizes peak tailing.

  • Add a Competing Base: In some cases, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites.

Frequently Asked Questions (FAQs)

What are the key challenges in separating this compound isomers?

As positional isomers, these compounds have the same molecular weight and very similar physicochemical properties, including polarity. This makes achieving baseline separation challenging, often resulting in co-elution or poor resolution.

What is a good starting point for method development for these isomers?

A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic acid, pH ~2.7) and an organic modifier like acetonitrile or methanol in a gradient elution.

Could my isomers be enantiomers, and would that require a different approach?

If your synthesis route can produce enantiomers, you will need a chiral separation method. This typically involves using a chiral stationary phase (CSP).[11][12][13][14] Standard reversed-phase columns will not separate enantiomers.

Experimental Protocols

Protocol 1: Initial Screening on a C18 Column
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Optimized Method on a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient: 40-60% B over 20 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in a 60:40 mixture of Mobile Phase A and B.

Data Presentation

Table 1: Comparison of Column Performance for Isomer Separation
ParameterC18 Column (Protocol 1)Phenyl-Hexyl Column (Protocol 2)
Isomer 1 Retention Time (min) 8.212.5
Isomer 2 Retention Time (min) 8.413.8
Resolution (Rs) 0.82.1
Peak Tailing Factor (Isomer 1) 1.51.1
Peak Tailing Factor (Isomer 2) 1.61.2

Data is illustrative and intended for comparison purposes.

Table 2: Effect of Mobile Phase pH on Isomer Retention (C18 Column)
Mobile Phase pHIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
2.5 8.28.40.8
4.0 5.15.20.5
5.5 3.23.20.0

Data is illustrative and demonstrates the importance of pH control.

Visualizations

Troubleshooting Workflow for Co-elution

CoElution_Troubleshooting Start Co-elution or Poor Resolution (Rs < 1.5) Check_pH Is Mobile Phase pH ~2 units below pKa? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.0 with buffer or acid modifier Check_pH->Adjust_pH No Optimize_Organic Optimize Organic Modifier (%, type) Check_pH->Optimize_Organic Yes Adjust_pH->Optimize_Organic Change_Solvent Decrease % Organic or Switch from ACN to MeOH (or vice versa) Optimize_Organic->Change_Solvent No Change_Column Is Resolution Still Poor? Optimize_Organic->Change_Column Yes Change_Solvent->Change_Column Phenyl_Column Switch to a Phenyl-Hexyl Column Change_Column->Phenyl_Column Yes Resolved Problem Resolved Change_Column->Resolved No, further method development needed Phenyl_Column->Resolved

Caption: A logical workflow for troubleshooting co-elution problems.

Experimental Workflow for Method Development

Method_Development_Workflow Start Define Separation Goal: Resolve 2-Chloro-3-methoxybenzoic acid isomers Initial_Conditions Select Initial Conditions: - C18 Column - Acidified Water/ACN Gradient - pH ~2.7 Start->Initial_Conditions First_Injection Perform Initial Injection Initial_Conditions->First_Injection Evaluate_Chroma Evaluate Chromatogram: - Resolution - Peak Shape - Retention First_Injection->Evaluate_Chroma Optimize_Mobile_Phase Optimize Mobile Phase: - Adjust pH (2.5-3.0) - Adjust Organic % and Type Evaluate_Chroma->Optimize_Mobile_Phase Resolution < 1.5 or Poor Peak Shape Final_Optimization Final Optimization: - Flow Rate - Temperature Evaluate_Chroma->Final_Optimization Resolution > 1.5 and Good Peak Shape Re_evaluate Re-evaluate Chromatogram Optimize_Mobile_Phase->Re_evaluate Re_evaluate->Optimize_Mobile_Phase Further optimization needed Change_Stationary_Phase Change Stationary Phase: Switch to Phenyl-Hexyl Column Re_evaluate->Change_Stationary_Phase Resolution still inadequate Re_evaluate->Final_Optimization Resolution Adequate Change_Stationary_Phase->Final_Optimization Validation Method Validation Final_Optimization->Validation

Caption: A systematic workflow for developing an HPLC method.

References

Technical Support Center: Strategies to Improve the Solubility of 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on enhancing the solubility of 2-Chloro-3-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1][2]
Appearance Solid[2]
Melting Point 161.0°C to 165.0°C
Predicted XLogP3 2.4[1]
Estimated pKa ~4.0[3][4]

Note: The predicted XLogP3 value suggests moderate lipophilicity and likely poor aqueous solubility. The pKa is estimated based on structurally similar compounds, indicating it is a weak acid.

Illustrative Solubility Data

No specific experimental solubility data for this compound was found in the reviewed literature. For illustrative purposes, the following table presents solubility data for the structurally related compound, 3-Methoxybenzoic acid . This can provide a general idea of the solubility behavior.

SolventSolubilityTemperature (°C)Source
Water2 mg/mL25[5][6]
95% Ethanol50 mg/mLNot Specified[5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous buffer. What is the first thing I should check?

A1: The first step is to consider the pH of your buffer. This compound is a weak acid with an estimated pKa of around 4.0. Its aqueous solubility is expected to be very low at acidic pH values (pH < pKa) where it exists predominantly in its neutral, un-ionized form. To increase solubility, you must use a buffer with a pH significantly above the pKa. Try preparing your solution in a phosphate buffer at pH 7.4. At this pH, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.

Q2: I'm seeing inconsistent solubility results between experiments. What could be the cause?

A2: Inconsistent results are often due to issues with achieving equilibrium or problems with the analytical method.[3]

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to become saturated. For poorly soluble compounds, this can take 24 to 48 hours or longer using a method like the shake-flask technique.[1]

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout your experiment.

  • Solid Form: The compound may exist in different polymorphic forms, which can have different solubilities. Ensure you are using the same solid form for all experiments.

  • pH Stability: Verify the final pH of the saturated solution. The dissolution of an acidic compound can lower the pH of an unbuffered or weakly buffered solution, which in turn reduces its solubility.[7]

Q3: Is salt formation a viable strategy for this compound? What counter-ions should I consider?

A3: Yes, salt formation is a highly effective method for increasing the solubility of acidic drugs.[5] To form a stable salt, the pKa of the base (used to form the salt) should be at least 2-3 units higher than the pKa of the acidic drug. Since the pKa of this compound is ~4.0, you should use bases with a pKa of at least 7.0. Common choices include:

  • Inorganic bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)₂).

  • Organic bases (amines): Tromethamine (Tris), meglumine, diethylamine.

Q4: What is a solid dispersion and how can it help improve solubility?

A4: A solid dispersion is a system where the drug (this compound) is dispersed within a hydrophilic polymer matrix.[8] This strategy can significantly enhance solubility and dissolution rates by:

  • Reducing the drug's particle size to a molecular level.

  • Converting the drug from a crystalline to a higher-energy amorphous state.[9]

  • Improving the wettability of the hydrophobic drug by surrounding it with a water-soluble carrier.[9] Common carriers for preparing solid dispersions include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound precipitates out of solution after initial dissolution (especially when using a DMSO stock). The concentration is above the thermodynamic solubility limit. The solution was kinetically soluble or supersaturated but is now crashing out to reach equilibrium.[3]Determine the thermodynamic solubility using the shake-flask method. Ensure all working concentrations are below this limit. When preparing solutions from a DMSO stock, add the stock to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can cause immediate precipitation.[1]
Low or no dissolution even at high pH. The compound may have very low intrinsic solubility, or the ionic strength of the buffer is too high, causing a "salting-out" effect.[3]Try using a co-solvent system. Add a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous buffer to increase the drug's solubility. Start with low percentages (5-10%) and increase as needed.
The prepared salt form reverts to the free acid in solution. This phenomenon, known as disproportionation, can occur if the pH of the solution drops below the pKa of the drug, causing the salt to convert back to its less soluble free acid form.Ensure the solution is adequately buffered to a pH at least 2 units above the drug's pKa. When testing in acidic media (like simulated gastric fluid), expect precipitation to occur.
Solid dispersion formulation shows poor dissolution. The drug may not be in an amorphous state or is recrystallizing upon contact with the dissolution medium. The chosen polymer may not be optimal.Characterize the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the amorphous state. Select a polymer that has strong interactions (e.g., hydrogen bonding) with the drug to prevent recrystallization.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound.[7]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, ethanol). "Excess" means enough solid remains undissolved at the end of the experiment.[7]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Protocol 2: Solid Dispersion Preparation (Solvent Evaporation Method)

This method creates a solid dispersion to enhance solubility.[9]

  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a common volatile organic solvent (e.g., methanol, acetone, or a mixture) in a round-bottom flask.[8][9]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[9]

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the resulting solid dispersion using techniques like DSC and PXRD to confirm the formation of an amorphous system and assess its thermal properties.

Visualizations

G Decision Tree for Solubility Enhancement start Poor Aqueous Solubility of This compound pka Is compound ionizable? (pKa ~4.0 -> Yes, Weak Acid) start->pka salt Strategy: Salt Formation (Use base with pKa > 7) pka->salt Yes non_ionizable Is thermal stability an issue? pka->non_ionizable No (or salt fails) cocrystal Strategy: Co-crystallization (Screen with GRAS co-formers) salt->cocrystal If salt is unstable or hygroscopic solid_dispersion Strategy: Solid Dispersion (e.g., with PVP, PEG) non_ionizable->solid_dispersion No particle_size Strategy: Particle Size Reduction (Micronization/Nanonization) non_ionizable->particle_size Yes (heat sensitive)

Caption: Decision tree for selecting a solubility enhancement strategy.

G Workflow for Shake-Flask Solubility Measurement cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid drug to vial prep2 Add known volume of solvent (e.g., buffer) prep1->prep2 equil1 Seal vial and place in shaker at constant T prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Stop agitation, allow solid to sediment equil2->sep1 sep2 Withdraw supernatant sample sep1->sep2 sep3 Filter sample through 0.22 µm syringe filter sep2->sep3 quant1 Dilute filtered sample sep3->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate concentration against calibration curve quant2->quant3 end end quant3->end Final Solubility Value

Caption: Experimental workflow for the Shake-Flask method.

References

Validation & Comparative

Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrum of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the mass spectrum of 2-Chloro-3-methoxybenzoic acid, offering a comparative analysis with related compounds to aid in its unambiguous identification.

The mass spectrum of a molecule provides a unique fragmentation pattern, a veritable molecular fingerprint. Understanding this pattern is crucial for confirming chemical structures and identifying unknown compounds. In this guide, we delve into the expected mass spectrum of this compound, a substituted aromatic carboxylic acid. Due to the unavailability of a publicly accessible experimental spectrum for this specific compound, this interpretation is based on established fragmentation principles of its constituent functional groups: a benzoic acid, a chloroarene, and a methoxy ether (anisole).

Predicted Fragmentation Analysis

The electron ionization (EI) mass spectrum of this compound is anticipated to be characterized by a distinct set of fragment ions. The molecular ion peak ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 188, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁷Cl.

Key fragmentation pathways are predicted to involve the loss of functional groups from the molecular ion. The initial fragmentation is likely to be the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for benzoic acids, leading to a prominent ion at m/z 169. Another expected primary fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an ion at m/z 171. Subsequent loss of carbon monoxide (CO) from these initial fragments is also highly probable, leading to further characteristic ions.

Comparative Data of Key Fragments

To facilitate the identification of this compound, the following table summarizes the predicted key fragment ions and their proposed structures. This is compared with the experimental data for 2-methoxybenzoic acid and 3-methoxybenzoic acid to highlight the influence of the substituent positions on the fragmentation pattern.

m/z (Predicted for this compound)Proposed Fragment IonNeutral LossComparison with Methoxybenzoic Acid Isomers
186/188[C₈H₇ClO₃]⁺˙-Molecular ion of 2-methoxybenzoic acid is at m/z 152.
171/173[C₇H₄ClO₃]⁺•CH₃Loss of •CH₃ from methoxybenzoic acid gives a fragment at m/z 137.
169/171[C₈H₆ClO₂]⁺•OHLoss of •OH from methoxybenzoic acid gives a prominent fragment at m/z 135.
141/143[C₇H₆ClO]⁺CO from m/z 169/171Loss of CO from the [M-OH]⁺ ion of methoxybenzoic acid results in an ion at m/z 107.
126[C₆H₃ClO]⁺•CH₃ and CO from m/z 171/173-
113[C₆H₄Cl]⁺COOH from m/z 156 (loss of methoxy)-

Experimental Protocols

The interpretation provided is based on standard electron ionization mass spectrometry (EI-MS) techniques. A typical experimental protocol for acquiring such a spectrum is as follows:

Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph (GC).

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺˙).

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.

Fragmentation Pathway Visualization

To visually represent the predicted fragmentation cascade of this compound, the following diagram illustrates the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway M [C₈H₇ClO₃]⁺˙ m/z = 186/188 (Molecular Ion) F1 [C₇H₄ClO₃]⁺ m/z = 171/173 M->F1 - •CH₃ F2 [C₈H₆ClO₂]⁺ m/z = 169/171 M->F2 - •OH F4 [C₆H₃ClO]⁺ m/z = 126 F1->F4 - CO F3 [C₇H₆ClO]⁺ m/z = 141/143 F2->F3 - CO

Caption: Predicted fragmentation pathway of this compound.

A Comparative Analysis of 2-Chloro-3-methoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of positional isomers of chloromethoxybenzoic acid, providing essential data for informed decision-making in chemical research and pharmaceutical development.

Introduction

2-Chloro-3-methoxybenzoic acid and its positional isomers are substituted aromatic carboxylic acids that hold significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. The specific arrangement of the chloro and methoxy substituents on the benzoic acid scaffold profoundly influences the molecule's electronic properties, reactivity, and biological interactions. Consequently, a thorough understanding of the distinct characteristics of each isomer is paramount for researchers and drug development professionals in selecting the appropriate building block for their specific applications. This guide provides a comprehensive comparative analysis of this compound and its isomers, supported by experimental data and detailed methodologies.

Physicochemical Properties

The position of the chloro and methoxy groups on the benzene ring significantly impacts the physicochemical properties of the isomers, such as melting point, boiling point, and acidity (pKa). These properties are crucial for determining the compound's solubility, crystal packing, and reactivity in various chemical transformations. The following table summarizes the available data for this compound and its isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound33234-36-5C₈H₇ClO₃186.59172--
2-Chloro-4-methoxybenzoic acid21971-21-1C₈H₇ClO₃186.59146-148[1]--
2-Chloro-5-methoxybenzoic acid6280-89-3C₈H₇ClO₃186.59171-173[2]318.1[2]2.78[2]
2-Chloro-6-methoxybenzoic acid3260-89-7C₈H₇ClO₃186.59---
3-Chloro-2-methoxybenzoic acid3260-93-3C₈H₇ClO₃186.59118-123--
3-Chloro-4-methoxybenzoic acid37908-96-6C₈H₇ClO₃186.59216-218--
3-Chloro-5-methoxybenzoic acid82477-67-6C₈H₇ClO₃186.59172-176323.1-
4-Chloro-2-methoxybenzoic acid57479-70-6C₈H₇ClO₃186.59146-148[1]--
4-Chloro-3-methoxybenzoic acid85740-98-3C₈H₇ClO₃186.59209-216--
5-Chloro-2-methoxybenzoic acid3438-16-2C₈H₇ClO₃186.5998-100--

Spectroscopic Data Comparison

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous identification and characterization of these isomers. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups, are unique to each isomer's substitution pattern.

Illustrative ¹H NMR and IR Data of this compound:

  • ¹H NMR (CDCl₃): δ (ppm) ~3.9 (s, 3H, -OCH₃), 7.1-7.6 (m, 3H, Ar-H), ~11.0 (br s, 1H, -COOH).

  • IR (KBr, cm⁻¹): ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~750 (C-Cl stretch).

Note: Specific spectral data for each isomer can be found in various chemical databases and literature. The above is a general representation.

Synthesis Protocols

The synthesis of chloromethoxybenzoic acid isomers can be achieved through various synthetic routes, often starting from commercially available substituted toluenes, phenols, or other benzoic acid derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials.

General Experimental Protocol for the Oxidation of a Substituted Toluene

This protocol describes a general method for the synthesis of a chloromethoxybenzoic acid isomer from its corresponding chloromethoxytoluene precursor.

Materials:

  • Corresponding chloromethoxytoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • A mixture of the chloromethoxytoluene and a solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Potassium permanganate is added portion-wise to the heated mixture. The reaction is refluxed for several hours until the purple color of the permanganate disappears.

  • The reaction mixture is cooled to room temperature and the manganese dioxide precipitate is removed by filtration.

  • The filtrate is extracted with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude chloromethoxybenzoic acid.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

General Experimental Protocol for the Chlorination of a Methoxybenzoic Acid

This protocol outlines a general procedure for the chlorination of a methoxybenzoic acid isomer.

Materials:

  • Corresponding methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or other chlorinating agent

  • Inert solvent (e.g., dichloromethane, chloroform)

  • Catalytic amount of dimethylformamide (DMF) (optional)

Procedure:

  • The methoxybenzoic acid is dissolved in an inert solvent in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Thionyl chloride is added dropwise to the solution at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and maintained at that temperature for a few hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude acid chloride can be used directly in the next step or hydrolyzed to the corresponding carboxylic acid by carefully adding water.

  • The precipitated chloromethoxybenzoic acid is collected by filtration, washed with water, and purified by recrystallization.

Biological Activity

Substituted benzoic acids are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. The specific biological effects of chloromethoxybenzoic acid isomers are dependent on their structure, which dictates their ability to interact with biological targets such as enzymes and receptors.

Experimental Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol provides a general method for assessing the antimicrobial activity of the chloromethoxybenzoic acid isomers.

Materials:

  • Test isomers

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without inhibitor) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

Isomeric Relationship and Nomenclature

The following diagram illustrates the different positional isomers of chloromethoxybenzoic acid.

isomers cluster_2_chloro 2-Chloro Isomers cluster_3_chloro 3-Chloro Isomers cluster_4_chloro 4-Chloro Isomers cluster_5_chloro 5-Chloro Isomers Chloromethoxybenzoic Acid Chloromethoxybenzoic Acid 2-Chloro Isomers 2-Chloro Isomers Chloromethoxybenzoic Acid->2-Chloro Isomers 3-Chloro Isomers 3-Chloro Isomers Chloromethoxybenzoic Acid->3-Chloro Isomers 4-Chloro Isomers 4-Chloro Isomers Chloromethoxybenzoic Acid->4-Chloro Isomers 5-Chloro Isomers 5-Chloro Isomers Chloromethoxybenzoic Acid->5-Chloro Isomers This compound This compound 2-Chloro-4-methoxybenzoic acid 2-Chloro-4-methoxybenzoic acid 2-Chloro-5-methoxybenzoic acid 2-Chloro-5-methoxybenzoic acid 2-Chloro-6-methoxybenzoic acid 2-Chloro-6-methoxybenzoic acid 3-Chloro-2-methoxybenzoic acid 3-Chloro-2-methoxybenzoic acid 3-Chloro-4-methoxybenzoic acid 3-Chloro-4-methoxybenzoic acid 3-Chloro-5-methoxybenzoic acid 3-Chloro-5-methoxybenzoic acid 4-Chloro-2-methoxybenzoic acid 4-Chloro-2-methoxybenzoic acid 4-Chloro-3-methoxybenzoic acid 4-Chloro-3-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid 5-Chloro-2-methoxybenzoic acid

Caption: Positional isomers of chloromethoxybenzoic acid.

General Workflow for Isomer Analysis

The following diagram outlines a general workflow for the synthesis, purification, and characterization of a specific chloromethoxybenzoic acid isomer.

workflow cluster_characterization Characterization Techniques start Select Starting Material synthesis Chemical Synthesis (e.g., Oxidation, Chlorination) start->synthesis workup Reaction Work-up (Extraction, Washing) synthesis->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Structural Characterization purification->characterization analysis Physicochemical & Biological Analysis purification->analysis NMR NMR Spectroscopy (¹H, ¹³C) characterization->NMR IR IR Spectroscopy characterization->IR MS Mass Spectrometry characterization->MS end Pure Isomer analysis->end

Caption: General workflow for isomer synthesis and analysis.

Conclusion

The positional isomerism of the chloro and methoxy groups on the benzoic acid ring gives rise to a family of compounds with distinct physicochemical properties, synthetic accessibility, and potential biological activities. This comparative guide provides a foundational resource for researchers and drug development professionals, enabling a more informed selection and utilization of these versatile chemical entities. While a comprehensive, side-by-side experimental comparison of all isomers is an area for future research, the compiled data and generalized protocols herein offer a valuable starting point for further investigation and application in the pursuit of novel chemical and pharmaceutical innovations.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the Crystallography of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights into intermolecular interactions that govern physical and chemical properties. This guide offers a comparative analysis of the crystallographic features of benzoic acid derivatives, with a focus on the structural validation of 2-Chloro-3-methoxybenzoic acid, and presents the established experimental workflow for such determinations.

While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of late 2025, this guide provides a framework for its structural validation by comparing the known crystal structures of its isomers, 2-chlorobenzoic acid and 3-methoxybenzoic acid. The presented data and protocols will serve as a valuable resource for researchers embarking on the crystallographic analysis of this and other similar small molecules.

Comparative Crystallographic Data of Benzoic Acid Isomers

The following table summarizes the key crystallographic parameters for 2-chlorobenzoic acid and 3-methoxybenzoic acid, offering a baseline for the anticipated structural features of this compound.

Parameter2-Chlorobenzoic Acid3-Methoxybenzoic Acid
Chemical Formula C₇H₅ClO₂C₈H₈O₃
Molecular Weight 156.56 g/mol 152.15 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions
a (Å)12.93(2)3.8018(3)
b (Å)3.86(1)15.6027(10)
c (Å)14.28(3)11.9755(9)
α (°)9090
β (°)112.5(3)90.889(3)
γ (°)9090
Volume (ų)659.3710.16
Z 44
Density (calculated) (g/cm³)1.5761.423

Data for 2-chlorobenzoic acid and 3-methoxybenzoic acid is sourced from publicly available crystallographic data.[1][2]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure by X-ray diffraction follows a well-established protocol. This involves crystal growth, data collection, and structure solution and refinement.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For benzoic acid derivatives, slow evaporation from a suitable solvent is a common and effective method for obtaining crystals suitable for analysis.

Materials:

  • Compound of interest (e.g., this compound)

  • High-purity solvents (e.g., ethanol, methanol, acetone, water, or mixtures thereof)

  • Small, clean glass vials or beakers

  • Parafilm or a loosely fitting cap

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently warming and stirring.

  • Filtration: If any insoluble impurities are present, filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization vessel.

  • Slow Evaporation: Cover the vessel with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant, cool temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have grown, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

X-ray Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a cryo-protectant (if data is to be collected at low temperatures).

  • Data Collection Strategy: The crystal is placed in the X-ray beam, and a series of diffraction images are collected as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

Software:

  • Specialized crystallographic software packages (e.g., SHELX, Olex2) are used for structure solution and refinement.

Procedure:

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using either direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structural data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and the logical relationship for structural validation.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship target This compound (Structure Unknown) validation Structural Validation & Comparison target->validation comparator1 2-Chlorobenzoic Acid (Known Crystal Structure) comparator1->validation comparator2 3-Methoxybenzoic Acid (Known Crystal Structure) comparator2->validation

Caption: Logical relationship for structural validation and comparison.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-3-methoxybenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. The selection of a specific pathway and the reagents employed can significantly impact yield, purity, cost, and safety. This guide provides an objective comparison of alternative reagents for the two primary synthetic strategies: the ortho-chlorination of 3-methoxybenzoic acid and the methylation of 2-chloro-3-hydroxybenzoic acid. Experimental data from analogous reactions are presented to support the comparison, and detailed experimental protocols are provided.

Comparison of Synthetic Pathways and Reagents

Two principal retrosynthetic pathways are considered for the synthesis of this compound:

  • Route 1: Electrophilic Chlorination of 3-Methoxybenzoic Acid. This is a direct approach where a chlorine atom is introduced at the ortho position to the methoxy group. The methoxy group is an activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group. The regioselectivity of this reaction is therefore a critical aspect.

  • Route 2: Methylation of 2-Chloro-3-hydroxybenzoic Acid. This pathway involves the methylation of the hydroxyl group of a pre-chlorinated precursor. This route offers unambiguous regiochemistry for the final product.

The following sections provide a comparative analysis of various reagents for each of these routes.

Route 1: Chlorination of 3-Methoxybenzoic Acid

The direct chlorination of 3-methoxybenzoic acid can be achieved using several electrophilic chlorinating agents. The choice of reagent affects the reaction conditions, yield, and safety profile.

Quantitative Data Summary
ReagentTypical Reaction ConditionsReported Yield (Analogous Reactions)Key AdvantagesKey Disadvantages
N-Chlorosuccinimide (NCS) Acetonitrile, FeCl₃ (cat.), reflux~83-94%[1][2]High selectivity, mild conditionsHigher cost, potential for side reactions
Sulfuryl Chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂), often with a Lewis acid catalystVariable, can be highInexpensive, powerful chlorinating agentCan lead to over-chlorination, corrosive
Chlorine Gas (Cl₂) Methanol, low temperature (-60°C)High (for a similar substrate)[3]Very inexpensiveHazardous to handle, requires special equipment
Experimental Protocols

1. Chlorination with N-Chlorosuccinimide (NCS)

This protocol is adapted from procedures for the chlorination of similar activated aromatic compounds.[1][2]

  • Materials: 3-methoxybenzoic acid, N-chlorosuccinimide (NCS), anhydrous acetonitrile, iron(III) chloride (FeCl₃).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

    • Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃).

    • To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by recrystallization or column chromatography.

2. Chlorination with Sulfuryl Chloride (SO₂Cl₂)

This is a general procedure for the chlorination of aromatic compounds.

  • Materials: 3-methoxybenzoic acid, sulfuryl chloride (SO₂Cl₂), anhydrous dichloromethane.

  • Procedure:

    • Dissolve 3-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane in a flask protected from moisture.

    • Cool the solution in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method.

3. Chlorination with Chlorine Gas (Cl₂)

This protocol is based on the chlorination of 3-hydroxybenzoic acid.[3]

  • Materials: 3-methoxybenzoic acid, methanol, chlorine gas, nitrogen gas.

  • Procedure:

    • Dissolve 3-methoxybenzoic acid (1 equivalent) in methanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a low-temperature thermometer.

    • Cool the solution to -60°C using a dry ice/acetone bath.

    • Slowly bubble chlorine gas (1.05 equivalents) through the stirred solution while maintaining the temperature below -60°C.

    • After the addition is complete, flush the system with nitrogen gas to remove excess chlorine.

    • Allow the reaction mixture to warm to room temperature.

    • The product can be isolated by adding water to precipitate the solid, followed by filtration and recrystallization.

Route 2: Methylation of 2-Chloro-3-hydroxybenzoic Acid

This route offers a more controlled synthesis, with the halogen already in the desired position. The choice of methylating agent is crucial for efficiency and safety.

Quantitative Data Summary
ReagentTypical Reaction ConditionsReported Yield (Analogous Reactions)Key AdvantagesKey Disadvantages
Dimethyl Sulfate (DMS) Aqueous base (e.g., NaOH, K₂CO₃), moderate temperatureHigh (often quantitative)[4]Inexpensive, highly effectiveToxic and corrosive
Diazomethane (CH₂N₂) Ethereal solution, room temperatureVery high (near quantitative)Mild conditions, high purity of productHighly toxic and potentially explosive
Experimental Protocols

1. Methylation with Dimethyl Sulfate (DMS)

This is a standard procedure for the methylation of phenols.[4]

  • Materials: 2-chloro-3-hydroxybenzoic acid, dimethyl sulfate (DMS), sodium hydroxide, water.

  • Procedure:

    • Dissolve 2-chloro-3-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

    • Gently warm the solution and then add dimethyl sulfate (1.2 equivalents) dropwise with vigorous stirring.

    • Maintain the reaction temperature and continue stirring until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry. Recrystallization may be necessary for further purification.

2. Methylation with Diazomethane (CH₂N₂)

Due to the hazardous nature of diazomethane, this reaction should only be performed by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Materials: 2-chloro-3-hydroxybenzoic acid, ethereal solution of diazomethane.

  • Procedure:

    • Dissolve 2-chloro-3-hydroxybenzoic acid (1 equivalent) in a suitable solvent like a mixture of methanol and diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.

    • Allow the reaction to stand for a short period.

    • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to obtain the crude product, which is often of high purity.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route 1: Chlorination cluster_1 Route 2: Methylation 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Reagents_Cl Chlorinating Agent (NCS, SO₂Cl₂, Cl₂) 3-Methoxybenzoic_Acid->Reagents_Cl Product This compound Reagents_Cl->Product ortho-Chlorination 2-Chloro-3-hydroxybenzoic_Acid 2-Chloro-3-hydroxybenzoic Acid Reagents_Me Methylating Agent (DMS, CH₂N₂) 2-Chloro-3-hydroxybenzoic_Acid->Reagents_Me Product_2 This compound Reagents_Me->Product_2 Methylation ExperimentalWorkflow cluster_route1 General Workflow: Chlorination cluster_route2 General Workflow: Methylation start1 Start: 3-Methoxybenzoic Acid dissolve1 Dissolve in appropriate solvent start1->dissolve1 add_reagent1 Add Chlorinating Agent (NCS, SO₂Cl₂, or Cl₂) dissolve1->add_reagent1 react1 React under specific conditions add_reagent1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Purification (Recrystallization/Chromatography) workup1->purify1 end1 Product: This compound purify1->end1 start2 Start: 2-Chloro-3-hydroxybenzoic Acid dissolve2 Dissolve in appropriate solvent/base start2->dissolve2 add_reagent2 Add Methylating Agent (DMS or CH₂N₂) dissolve2->add_reagent2 react2 React under specific conditions add_reagent2->react2 workup2 Acidification & Isolation react2->workup2 purify2 Purification (Recrystallization) workup2->purify2 end2 Product: This compound purify2->end2

References

A Spectroscopic Comparison of 2-Methoxybenzoic Acid and Its Chlorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-methoxybenzoic acid and a selection of its chlorinated derivatives. The inclusion of chlorine atoms on the aromatic ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these shifts is crucial for the identification, characterization, and quality control of these compounds in research and development, particularly in the context of medicinal chemistry and materials science. This document summarizes key ¹H NMR, ¹³C NMR, and FTIR spectroscopic data and provides standardized experimental protocols.

Spectroscopic Data Summary

The following tables present a compilation of ¹H NMR, ¹³C NMR, and key FTIR absorption data for 2-methoxybenzoic acid and its chlorinated derivatives. These values have been aggregated from various spectroscopic databases and literature sources. Note that chemical shifts can vary slightly depending on the solvent and spectrometer frequency used.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Compound-COOHAr-H-OCH₃
2-Methoxybenzoic acid~10.5-13.06.94-8.08~3.88
3-Chloro-2-methoxybenzoic acid---
4-Chloro-2-methoxybenzoic acid-6.9-7.9~3.9
5-Chloro-2-methoxybenzoic acid~10.67.03-8.08~4.07
6-Chloro-2-methoxybenzoic acid-7.0-7.5~3.9
3,5-Dichloro-2-methoxybenzoic acid-7.3-7.6~4.0
3,6-Dichloro-2-methoxybenzoic acid~10.87.0-7.3~4.0
4,5-Dichloro-2-methoxybenzoic acid-7.2-8.0~4.0

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC=OAr-C (C-O)Ar-C (C-Cl)Ar-C (Other)-OCH₃
2-Methoxybenzoic acid~167.9~158.0-~112-134~56.0
3-Chloro-2-methoxybenzoic acid~165.0~154.0~127.0~120-135~56.5
4-Chloro-2-methoxybenzoic acid~166.0~158.0~138.0~113-133~56.3
5-Chloro-2-methoxybenzoic acid~165.0~156.0~126.0~114-134~56.4
6-Chloro-2-methoxybenzoic acid-----
3,5-Dichloro-2-methoxybenzoic acid~164.0~152.0~127, ~130~122-135~56.8
3,6-Dichloro-2-methoxybenzoic acid~164.0~154.0~128, ~131~120-133~56.7
4,5-Dichloro-2-methoxybenzoic acid-----

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Compoundν(O-H) of -COOHν(C=O) of -COOHν(C-O) of Etherν(C-Cl)
2-Methoxybenzoic acid2500-3300 (broad)~1680-1720~1200-1300-
3-Chloro-2-methoxybenzoic acid2500-3300 (broad)~1690~1250~700-850
4-Chloro-2-methoxybenzoic acid2500-3300 (broad)~1685~1245~700-850
5-Chloro-2-methoxybenzoic acid2500-3300 (broad)~1680~1250~700-850
6-Chloro-2-methoxybenzoic acid2500-3300 (broad)~1690~1240~700-850
3,5-Dichloro-2-methoxybenzoic acid2500-3300 (broad)~1700~1250~700-850
3,6-Dichloro-2-methoxybenzoic acid2500-3300 (broad)~1700~1240~700-850
4,5-Dichloro-2-methoxybenzoic acid2500-3300 (broad)~1700~1245~700-850

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrumentation : Data is acquired on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-15 ppm), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence, such as zgpg30 or zgdc, is commonly used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an organic compound, such as the 2-methoxybenzoic acid derivatives discussed in this guide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Unknown Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (KBr Pellet or ATR) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Solid_Prep->FTIR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data Structure Proposed Structure NMR_Data->Structure FTIR_Data->Structure

A Researcher's Guide to Assessing the Purity of Synthesized 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, chemical synthesis, and drug development, verifying the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 2-Chloro-3-methoxybenzoic acid. We offer detailed experimental protocols and data presentation formats to facilitate a robust and accurate purity determination.

The primary methods for evaluating the purity of a synthesized non-volatile organic compound like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. For a more volatile compound or when coupled with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a powerful alternative. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparison of Key Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Melting Point Analysis
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei. Purity is assessed by comparing the integral of the main compound's signals to those of impurities.A physical measure of purity. Impurities typically depress and broaden the melting point range.
Selectivity High. Can separate the target compound from structurally similar impurities and regioisomers.Very High. Provides excellent separation and definitive identification of volatile impurities through mass fragmentation patterns.Very High. Can identify and quantify impurities, often without the need for a reference standard for the impurity itself (qNMR).Low. Non-specific, as different impurities can have similar effects on the melting point.
Sensitivity High (typically ng to µg range).Very High (typically pg to ng range).Moderate to Low. Generally requires a higher concentration of analyte compared to chromatographic methods.Low. Insensitive to small amounts of impurities (<1-2%).
Sample Prep Simple dissolution in a suitable solvent.Often requires chemical derivatization to increase volatility (e.g., esterification of the carboxylic acid).[1][2]Simple dissolution in a deuterated solvent.Minimal; requires a small amount of dry, solid sample.
Primary Use Quantitative purity determination (e.g., area percent), impurity profiling.Identification and quantification of volatile impurities and byproducts.Structural confirmation of the main product and identification/quantification of impurities.Rapid, preliminary check of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering excellent resolution and quantification capabilities for non-volatile compounds like this compound.

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary or binary pump, an autosampler, and a column thermostat.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all detected peaks.

Data Presentation
Peak No. Retention Time (min) Peak Area Area % Identity
1t₁A₁%Impurity/Byproduct
2t₂ (Expected) A₂ %₂ This compound
3t₃A₃%Impurity/Starting Material
Total ΣA 100%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unparalleled view of the compound's chemical structure and is highly effective for identifying and quantifying impurities, often without requiring reference standards for those impurities.

Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals for this compound include a broad singlet for the carboxylic acid proton, a singlet for the methoxy group protons (~3.9 ppm), and distinct multiplets in the aromatic region for the three ring protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This will confirm the presence of the 8 unique carbon atoms in the molecule.

  • Analysis: Purity is assessed by comparing the integration of proton signals corresponding to the main compound against signals from impurities. The presence of unexpected peaks indicates impurities.

Data Presentation
Technique Observed Chemical Shifts (δ, ppm) / Characteristics Expected Chemical Shifts (δ, ppm) / Characteristics Conclusion
¹H NMR List of observed peaks, integrations, and multiplicities.Aromatic protons (3H), Methoxy protons (3H, singlet), Carboxylic acid proton (1H, broad singlet).Presence/absence of impurity peaks. Purity estimate based on relative integration.
¹³C NMR List of observed peaks.8 distinct carbon signals corresponding to the structure.Confirms carbon backbone and absence of major structural isomers.

Melting Point Analysis

This is a classical, straightforward method for a preliminary purity assessment of a solid crystalline compound. A pure substance will have a sharp melting point, whereas impurities will cause a depression and broadening of the melting range.

Experimental Protocol
  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: The synthesized this compound must be completely dry and finely powdered.

  • Procedure:

    • Pack a small amount of the sample into a capillary tube.

    • Place the tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Data Presentation
Parameter Observed Value Literature Value Interpretation
Melting Range e.g., 160-162 °C163 °C[3]A narrow range close to the literature value suggests high purity. A broad and depressed range indicates the presence of impurities.

Workflow and Visualization

The logical flow for a comprehensive purity assessment involves a multi-technique approach, starting with simple, rapid methods and progressing to more detailed structural and quantitative analyses.

Purity_Assessment_Workflow start Synthesized This compound prelim_check Preliminary Purity Check start->prelim_check Initial Sample detailed_analysis Detailed Purity & Structural Confirmation start->detailed_analysis mp Melting Point Analysis purity_report Final Purity Statement (e.g., >99.0%) mp->purity_report Pass/Fail hplc HPLC Analysis (Quantitative) hplc->purity_report Area % Purity nmr NMR Spectroscopy (Structural & Quantitative) nmr->purity_report Structural Confirmation & qNMR Purity gcms GC-MS Analysis (If required, post-derivatization) gcms->purity_report Volatile Impurity Profile prelim_check->mp detailed_analysis->hplc detailed_analysis->nmr detailed_analysis->gcms Optional

Caption: Workflow for purity assessment of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-Chloro-3-methoxybenzoic acid and a series of structurally related compounds. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this analysis draws upon data from its structural analogs to infer potential activities and guide future research. The primary focus of this comparison is on the antimicrobial and anti-inflammatory properties of these compounds, supported by available quantitative data and detailed experimental protocols.

Structure-Activity Relationship Overview

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene ring. The interplay of electronic effects (electron-donating or -withdrawing) and steric factors dictates the interaction of these molecules with biological targets. In the case of this compound, the presence of a chloro group at the 2-position and a methoxy group at the 3-position is expected to modulate its physicochemical properties and, consequently, its biological profile.

Comparative Biological Activity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the antimicrobial and anti-inflammatory activities of benzoic acid and its derivatives.

Table 1: Antibacterial Activity of Benzoic Acid Derivatives against Escherichia coli

CompoundSubstituentsMIC (mg/mL)Reference
Benzoic Acid-1[1]
2-Hydroxybenzoic Acid2-OH1[1]
3-Hydroxybenzoic Acid3-OH>8[1]
4-Hydroxybenzoic Acid4-OH>8[1]
3,4-Dihydroxybenzoic Acid3,4-diOH2.6[1]
3,4,5-Trihydroxybenzoic Acid3,4,5-triOH3.25[1]

Table 2: Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Compound IDSubstituentpMIC (µM/mL) vs. E. coliReference
6 Schiff's Base Derivative2.27[2]
Norfloxacin (Standard)-2.61[2]

Table 3: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Carboxylic Acid Analogs

| Compound ID | Substituent Pattern | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference | |---|---|---|---| | FM10 | p-methoxy substitution | - | 0.69 |[3] | | FM12 | Furyl moiety | - | 0.18 |[3] | | Celecoxib (Standard) | - | 10.87 | 0.042 |[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to aid in the design and interpretation of future studies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

MIC_Workflow prep Prepare serial dilutions of test compounds in 96-well plates inoc Add standardized bacterial inoculum to each well prep->inoc Mueller-Hinton Broth inc Incubate plates at 37°C for 20 hours inoc->inc res Add resazurin indicator to each well inc->res read Incubate and read results based on color change res->read Violet (no growth) to Pink (growth)

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol:

  • Preparation of Test Compounds: A series of two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth (MHB) within a 96-well microtiter plate. The concentration range typically spans from 0.13 to 8.0 mg/mL.[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli) is prepared to a final concentration of 5 × 10^5 colony-forming units (CFU)/mL.

  • Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted test compounds.

  • Incubation: The plates are incubated at 37°C for 20 hours.

  • Addition of Indicator: After incubation, a resazurin solution (0.02% m/v) is added to each well. Resazurin is a cell viability indicator that changes color from violet to pink in the presence of metabolically active cells.

  • Reading Results: The plates are further incubated, and the MIC is determined as the lowest concentration of the compound at which no color change (i.e., the well remains violet) is observed.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Signaling Pathway:

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor Benzoic Acid Derivative (Potential Inhibitor) Inhibitor->COX

Caption: Inhibition of the COX pathway by benzoic acid derivatives.

Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (the substrate) are prepared.

  • Compound Incubation: The test compounds are pre-incubated with the respective COX isoenzymes for a specific period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of COX activity is calculated for each compound concentration. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined from the dose-response curve.

Discussion of Structure-Activity Relationships

The available data, although not directly on this compound, allows for the deduction of several structure-activity relationships for substituted benzoic acids:

  • Antimicrobial Activity: The antibacterial efficacy of benzoic acid derivatives is highly dependent on the type and position of the substituents. Generally, the presence of hydroxyl groups tends to influence activity, with the position of substitution being a critical factor.[1][4] For instance, 2-hydroxybenzoic acid shows significant activity against E. coli, while its 3- and 4-hydroxy isomers are largely inactive at the same concentrations.[1] Methoxy-substituted benzoic acids have been reported to be largely inactive in some studies.[4] The introduction of a chloro group, as seen in 2-chlorobenzoic acid derivatives, can lead to potent antimicrobial agents.[2]

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzoic acid derivatives is often linked to their ability to inhibit COX enzymes. The substitution pattern on the benzoic acid scaffold plays a crucial role in the potency and selectivity of COX inhibition. As demonstrated by the analogs in Table 3, specific substitutions can lead to highly potent COX-2 inhibitors.[3] The presence of a chlorine atom and a methoxy group in this compound suggests that it could potentially interact with the active site of COX enzymes, but this requires experimental validation.

Conclusion

While there is a lack of direct experimental evidence for the biological activity of this compound, a comparative analysis of its structural analogs provides a strong basis for predicting its potential as an antimicrobial and anti-inflammatory agent. The data presented in this guide, along with the detailed experimental protocols, offer a framework for future investigations into the therapeutic potential of this and related compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

A Comparative Guide to Quantitative Analysis of 2-Chloro-3-methoxybenzoic Acid: qNMR, HPLC, and DSC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents an objective comparison of three powerful analytical techniques for the quantitative analysis of 2-Chloro-3-methoxybenzoic acid: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC). The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of purity assessments. This document provides detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in making informed decisions.

Comparison of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2] Instead, it relies on a certified internal standard, providing traceability to the International System of Units (SI).[2][3] High-Performance Liquid Chromatography (HPLC) is a widely adopted comparative technique renowned for its high sensitivity and resolving power in separating complex mixtures.[4] Differential Scanning Calorimetry (DSC) is an absolute technique that determines purity by measuring the heat absorbed by a sample during melting, based on the Van't Hoff equation.[5][6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of qNMR, HPLC, and DSC for the purity analysis of this compound. The data for HPLC and DSC are based on typical values obtained for related benzoic acid derivatives, while the qNMR data reflects the high accuracy and precision inherent to the technique.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Differential Scanning Calorimetry (DSC)
Principle Ratio of integrated signals of analyte and a certified internal standard.Separation based on partitioning between a mobile and stationary phase with UV detection.Measurement of heat flow during melting to determine purity based on the van't Hoff equation.[5]
Purity Range Wide range, excellent for high purityWide range, effective for trace impurity detectionOptimal for high purity samples (>98%)[4]
Typical Precision (%RSD) < 1.0%[7]< 2.0%[8]Variable, dependent on sample homogeneity and instrumentation
Typical Accuracy (Recovery) 98-102%95-105% (based on recovery studies for benzoic acid)[9]Not directly measured by recovery
Linearity (R²) ≥ 0.999≥ 0.999Not applicable
Limit of Detection (LOD) ~0.1%~0.05 µg/mL (for benzoic acid)[8]Not applicable for impurity detection
Limit of Quantification (LOQ) ~0.3%~0.15 µg/mL (for benzoic acid)[8]Not applicable for impurity detection
Reference Standard Certified internal standard requiredAnalyte-specific reference standard typically requiredNot required
Analysis Time per Sample ~10-15 minutes~15-30 minutes~30-60 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using a certified internal standard.

a. Materials and Instrumentation:

  • This compound sample

  • Maleic acid (certified internal standard, purity ≥99.5%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (readability ±0.01 mg)

b. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

c. NMR Instrument Parameters:

  • Pulse Program: Standard 90° pulse

  • Solvent: DMSO-d₆

  • Temperature: 25 °C

  • Relaxation Delay (d1): 30 s (to ensure full T1 relaxation)

  • Number of Scans: 16

  • Acquisition Time: ≥ 3 s

  • Spectral Width: 16 ppm

d. Data Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, a proton in the aromatic region is suitable. For maleic acid, the olefinic proton signal at ~6.3 ppm is used.[1]

  • Calculate the purity of the analyte using the following equation[10]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on NMR transfer->acquire_fid process_data FT, Phasing, Baseline Correction acquire_fid->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for qNMR analysis.
High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

a. Materials and Instrumentation:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

b. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of the mobile phase.

d. Data Analysis:

  • The purity is calculated by the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. For higher accuracy, a reference standard can be used for external calibration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution inject Inject into HPLC prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for HPLC analysis.
Differential Scanning Calorimetry (DSC)

This protocol details the determination of the absolute purity of crystalline this compound.

a. Materials and Instrumentation:

  • This compound sample (crystalline)

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

b. Experimental Procedure:

  • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate of 1 °C/min through its melting range.

  • Record the heat flow as a function of temperature.

c. Data Analysis:

  • The purity is calculated based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5] Most DSC software includes a purity analysis module that performs this calculation automatically.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis weigh_sample Weigh Sample (1-3 mg) seal_pan Seal in Aluminum Pan weigh_sample->seal_pan load_sample Load into DSC Cell seal_pan->load_sample heat_sample Heat at Constant Rate load_sample->heat_sample record_data Record Heat Flow vs. Temp heat_sample->record_data analyze_thermogram Analyze Melting Endotherm record_data->analyze_thermogram calculate_purity Calculate Purity (van't Hoff) analyze_thermogram->calculate_purity

Experimental workflow for DSC analysis.

Conclusion

The choice of analytical technique for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • qNMR is a powerful primary method that provides high accuracy and precision without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials and for definitive purity assessment.

  • HPLC offers excellent sensitivity and is well-suited for routine quality control and the detection of trace impurities, although it typically requires a well-characterized reference standard.

  • DSC is a valuable tool for determining the absolute purity of highly pure, crystalline substances and serves as an excellent orthogonal technique to confirm the results from qNMR or HPLC.

By understanding the principles, protocols, and performance characteristics of each method, researchers can select the most appropriate technique to ensure the quality and integrity of their materials.

References

A Comparative Analysis of Synthetic Strategies for 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis of a Key Building Block

2-Chloro-3-methoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of its functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—offers multiple points for molecular elaboration. This guide provides a comparative study of three distinct synthetic routes to this target molecule, offering an objective analysis of their respective methodologies, yields, and potential challenges. The information presented is intended to assist researchers in selecting the most suitable pathway based on available resources, scale, and desired purity.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be approached from several different starting materials. This guide will focus on three plausible and chemically sound strategies:

  • Route 1: Electrophilic Chlorination of 3-Methoxybenzoic Acid. A direct approach involving the introduction of a chlorine atom onto the aromatic ring of a readily available precursor.

  • Route 2: Oxidation of 2-Chloro-3-methoxytoluene. This pathway relies on the formation of the carboxylic acid functionality from a methyl group on a pre-functionalized aromatic ring.

  • Route 3: Directed Ortho-metalation and Carboxylation of 1-Chloro-2-methoxybenzene. A more advanced strategy that utilizes the directing effect of the methoxy group to achieve specific C-H functionalization.

The following table summarizes the key quantitative data for each route, based on experimental data from analogous reactions where direct data for the target molecule is not available.

ParameterRoute 1: ChlorinationRoute 2: OxidationRoute 3: Directed Ortho-metalation
Starting Material 3-Methoxybenzoic acid2-Chloro-3-methoxytoluene1-Chloro-2-methoxybenzene
Number of Steps 11 (from toluene precursor)1
Key Reagents N-Chlorosuccinimide, FeCl₃KMnO₄ or Co(OAc)₂/Mn(OAc)₂/HBrn-BuLi or s-BuLi, CO₂
Estimated Overall Yield Moderate (potential for isomers)Good to ExcellentGood to Excellent
Reaction Conditions Mild to moderateHarsh (high temperature) or moderate (catalytic)Cryogenic (-78 °C)
Purification Column chromatographyRecrystallizationAcid-base extraction, recrystallization
Potential Advantages Direct, readily available starting materialPotentially high yielding, clean oxidationHigh regioselectivity, clean reaction
Potential Disadvantages Formation of regioisomers, difficult separationSynthesis of the toluene precursor may be requiredRequires anhydrous/inert conditions, handling of organolithiums

Experimental Protocols

Route 1: Electrophilic Chlorination of 3-Methoxybenzoic Acid

This route is based on the electrophilic aromatic substitution of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. This can lead to a mixture of chlorinated products, making purification a critical step. The following protocol is adapted from analogous chlorination reactions of substituted benzoic acids.

Experimental Procedure:

  • To a solution of 3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, add a catalytic amount of iron(III) chloride (FeCl₃, 0.1 eq).

  • Slowly add N-chlorosuccinimide (NCS, 1.1 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the this compound isomer.

Route 2: Oxidation of 2-Chloro-3-methoxytoluene

This method involves the oxidation of the methyl group of 2-chloro-3-methoxytoluene. This precursor can be synthesized from commercially available starting materials. The oxidation step is typically robust and high-yielding.

Experimental Procedure for the Synthesis of 2-Chloro-3-methoxytoluene (Illustrative Two-Step Sequence):

Step 2a: Nitration of 2-chloro-3-methylanisole

  • To a cooled solution of 2-chloro-3-methylanisole in concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10 °C.

  • Stir the mixture for several hours at low temperature and then pour it onto ice.

  • Filter the resulting solid, wash with water, and recrystallize to obtain 2-chloro-1-methoxy-3-methyl-x-nitrobenzene.

Step 2b: Reduction of the Nitro Group and Sandmeyer Reaction

  • Reduce the nitro group to an amine using a standard procedure, such as iron powder in acetic acid or catalytic hydrogenation.

  • The resulting 2-chloro-3-methoxyaniline can then be subjected to a Sandmeyer reaction (diazotization followed by treatment with a copper(I) halide) to introduce the chloro substituent at the desired position if a different starting material is used.

Experimental Procedure for the Oxidation:

  • Suspend 2-chloro-3-methoxytoluene (1.0 eq) in an aqueous solution of potassium permanganate (KMnO₄, 3.0-4.0 eq).

  • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Route 3: Directed Ortho-metalation and Carboxylation of 1-Chloro-2-methoxybenzene

This elegant route takes advantage of the ability of the methoxy group to direct deprotonation to the adjacent ortho position. The resulting organolithium species is then trapped with carbon dioxide to form the carboxylic acid. This method offers excellent regiocontrol.

Experimental Procedure:

  • To a solution of 1-chloro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

  • Slowly add a solution of sec-butyllithium (s-BuLi, 1.1 eq) in cyclohexane dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the aqueous layer and wash the organic layer with a dilute base (e.g., 1M NaOH).

  • Combine the aqueous layers and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three primary synthetic routes described.

Route_1 start 3-Methoxybenzoic Acid reagent NCS, FeCl₃ start->reagent product This compound reagent->product isomers Isomeric Products reagent->isomers

Caption: Route 1: Chlorination of 3-Methoxybenzoic Acid.

Route_2 start 2-Chloro-3-methoxytoluene reagent KMnO₄ or Catalytic Oxidation start->reagent product This compound reagent->product

Caption: Route 2: Oxidation of 2-Chloro-3-methoxytoluene.

Route_3 start 1-Chloro-2-methoxybenzene step1 1. s-BuLi, -78 °C 2. CO₂ start->step1 product This compound step1->product

Caption: Route 3: Directed Ortho-metalation and Carboxylation.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher and the context of the synthesis.

  • Route 1 is the most direct on paper but may present significant challenges in achieving high purity due to the formation of regioisomers. It is best suited for exploratory work where small quantities are needed and efficient purification methods are available.

  • Route 2 offers a more reliable and potentially scalable approach, provided the starting toluene derivative is accessible. The oxidation step is a classic and well-understood transformation.

  • Route 3 represents the most modern and regioselective strategy. For researchers comfortable with handling organolithium reagents and working under anhydrous conditions, this method is likely to provide the cleanest product in high yield.

It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their laboratory capabilities, budget, and the desired scale of the synthesis before embarking on the preparation of this versatile building block.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-3-methoxybenzoic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Hazard Information

This compound is classified as toxic if swallowed and causes serious eye irritation[1]. It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to be fully aware of the associated risks before commencing any procedure.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure the following PPE is worn and safety measures are in place:

Protective Equipment/MeasureSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye irritation from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Avoids skin contact and irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Prevents respiratory tract irritation.
Body Protection Laboratory coat.Protects against accidental skin contact.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].Prevents accidental ingestion.
Accidental Release Measures

In the event of a spill, immediately take the following steps:

  • Evacuate non-essential personnel from the area.

  • Ventilate the area of the spill.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the spilled material using non-sparking tools and place it into a suitable, labeled container for disposal[2].

  • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable local, regional, and national regulations. Never dispose of this chemical down the drain or in the general trash.

  • Waste Identification and Segregation :

    • Clearly label all waste containers with the full chemical name: "Waste this compound".

    • Segregate this waste from other incompatible waste streams to prevent dangerous reactions.

  • Containerization :

    • Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste.

    • Keep the container closed except when adding waste.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Arranging for Disposal :

    • Dispose of the contents and the container at an approved and licensed hazardous waste treatment and disposal facility[1][3].

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and proper disposal.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Chemical Waste ppe->generate_waste spill Accidental Spill? contain_spill Contain and Collect Spill for Disposal spill->contain_spill Yes label_waste Label Waste Container 'Waste this compound' spill->label_waste No contain_spill->label_waste generate_waste->spill Potential for Spills generate_waste->label_waste segregate_waste Segregate from Incompatible Wastes label_waste->segregate_waste store_waste Store in a Secure, Designated Area segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research and development activities.

References

Personal protective equipment for handling 2-Chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2-Chloro-3-methoxybenzoic Acid

This document provides essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed and causes serious eye and skin irritation.[1][2][3] As a corrosive solid, its dust can react with moisture on the skin and in the respiratory tract.[4][5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.

Protection Type Specific PPE Purpose
Eye and Face Chemical safety goggles and a face shieldTo protect against splashes and dust.[4][5][6][7][8]
Hand Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent direct skin contact.[4][5][6][7]
Body Laboratory coat, chemical-resistant apron, and closed-toe shoesTo protect skin and clothing from spills and contamination.[4][5][6][7]
Respiratory NIOSH/MSHA-approved respiratorRequired when handling outside of a fume hood or when dust generation is likely.[5][9][10]

Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][8] An eyewash station and emergency shower must be readily accessible.[4][7][11][12]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Confirm that an emergency eyewash station and safety shower are unobstructed and functional.[4][7]

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust.[4][8]

    • Use a scoop or spatula for transfers to minimize dust creation.

    • Handle containers carefully to avoid damage and potential leaks.[6] When transporting, use a protective bottle carrier.[4]

  • In Use:

    • Keep containers tightly closed when not in use.[11][12][13]

    • Avoid contact with skin, eyes, and clothing.[9][11][13][14]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3][11][13][15]

    • Clean the work surface to remove any residual contamination.

    • Remove PPE in the correct order to prevent cross-contamination and dispose of it appropriately.

Emergency and First Aid Procedures

Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, cover the spill with a spill-neutralizing agent for acids, such as sodium bicarbonate or calcium carbonate.[4]

  • Carefully sweep the neutralized mixture into a designated chemical waste container.[9][11][14] Avoid generating dust.[9][11]

  • Clean the spill area with soap and water.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7][13]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][3][4][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][11][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or seek medical attention.[1][11][13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other waste streams.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Final Disposal:

    • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3][9][12][13][15]

    • Handle uncleaned empty containers as you would the product itself.

Visual Workflow for Handling

G prep 1. Preparation - Verify emergency equipment - Don appropriate PPE handling 2. Handling - Work in a chemical fume hood - Minimize dust generation prep->handling storage 3. Storage - Keep container tightly sealed - Store in a cool, dry, ventilated area handling->storage spill Spill Occurs handling->spill exposure Personnel Exposure handling->exposure cleanup 4. Post-Handling Cleanup - Decontaminate work area - Wash hands thoroughly storage->cleanup disposal 5. Waste Disposal - Collect in labeled hazardous waste container - Arrange for professional disposal cleanup->disposal spill_response Spill Response Protocol - Neutralize and collect waste spill->spill_response first_aid First Aid Protocol - Administer immediate aid - Seek medical attention exposure->first_aid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.